3-nitro-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXNZJFLGIPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454566 | |
| Record name | 3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-03-0 | |
| Record name | 3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-nitro-1H-indole chemical structure and properties
An In-Depth Technical Guide to 3-nitro-1H-indole: Structure, Properties, and Applications
Introduction
Indole and its derivatives represent a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis for numerous biologically active compounds.[1][2][3] Among these, this compound stands out as a pivotal synthetic intermediate. The presence of a strongly electron-withdrawing nitro group at the C3 position dramatically alters the electron density of the indole ring, transforming its classical nucleophilic character into a pronounced electrophilic reactivity at the C2-C3 double bond.[4][5] This unique electronic profile opens up a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and functionalized indolines.[4]
This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Chemical Structure and Identity
This compound is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a nitro group (NO₂) substituted at position 3.[6]
Caption: Chemical Structure of this compound.
The key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [7][8] |
| CAS Number | 4770-03-0 | [7][8][9] |
| Molecular Formula | C₈H₆N₂O₂ | [7][8][10] |
| Molecular Weight | 162.15 g/mol | [7][9] |
| InChI Key | LSMXNZJFLGIPMS-UHFFFAOYSA-N | [7][8][10] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)--INVALID-LINK--[O-] | [7] |
Physicochemical and Spectroscopic Properties
The properties of this compound are tabulated below. Spectroscopic data is limited for the parent compound, but data from key derivatives provide insight into expected spectral characteristics.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [8] |
| Storage | Sealed in dry, 2-8°C |[8][9] |
Table 3: Spectroscopic Data of this compound Derivatives
| Technique | Derivative | Observed Signals | Reference |
|---|---|---|---|
| ¹³C-NMR | 3-Nitro-1-tosyl-1H-indole | The nitro-substituted carbon (C3) shows a distinct signal near 147 ppm. | [6] |
| ¹H-NMR | This compound-2-carboxylic acid ethyl ester | δ = 13.39 (s, 1H), 8.06(d, J=7.0 Hz, 1H), 7.62 (d, J=8.2 Hz, 1H), 7.46 (m, 2H), 4.47 (q, J=6.8 Hz, 2H), 1.36 (t, J=6.8 Hz, 3H) | [11] |
| IR (KBr) | This compound-2-carboxylic acid ethyl ester | 3283, 1683, 1513, 1367, 1260 cm⁻¹ | [11] |
| MS (ESI) | this compound-2-carboxylic acid ethyl ester | m/z (%) = 235 (100) [MH]⁺ |[11] |
Synthesis Methodologies
The synthesis of 3-nitroindoles has evolved from harsh, acidic conditions to more efficient and greener protocols.
-
Classical Methods : Traditional nitration involves strong acids like nitric acid, which often suffer from low yields, poor regioselectivity, potential safety hazards, and limited functional group compatibility.[1][12]
-
Modern Non-Acidic Methods : A significant advancement is the development of non-acidic and metal-free conditions.[1][13] This approach utilizes the in-situ generation of an electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[1][12] This method offers higher yields and broader substrate scope.[6]
Caption: Workflow for non-acidic synthesis of this compound.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
This protocol is adapted from a reported non-acidic, metal-free method.[1][12]
-
Reaction Setup : To a solution of tert-butyl 1H-indole-1-carboxylate (1a) in a suitable solvent, add tetramethylammonium nitrate.
-
Addition of Reagent : Cool the mixture and slowly add trifluoroacetic anhydride.
-
Reaction Conditions : Allow the reaction to proceed at sub-room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification : Upon completion, quench the reaction mixture. Extract the product using an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation : Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield tert-butyl this compound-1-carboxylate (2a). A subsequent deprotection step can yield the parent this compound.[1]
Chemical Reactivity and Derivatization
The electron-withdrawing nitro group renders the C2=C3 double bond of the indole core electron-deficient. This inverted reactivity is the basis for its utility in synthesis. 3-nitroindole derivatives readily react with various electron-rich species.[4][5]
Key reactions include:
-
Cycloadditions : The C2=C3 bond acts as a dienophile or dipolarophile in (3+2) and other cycloaddition reactions.[4]
-
Michael Additions : It serves as an excellent Michael acceptor for soft nucleophiles.[4]
-
Reduction : The nitro group can be selectively reduced to an amino group, yielding 3-aminoindoles, which are versatile intermediates for further functionalization.[6]
Caption: Reactivity profile of the this compound core.
Experimental Protocol: Reduction of 3-Nitro-1-tosyl-1H-indole
This protocol describes the reduction of a protected 3-nitroindole to the corresponding amine.[6]
-
Reaction Setup : Dissolve 3-Nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a flask suitable for hydrogenation.
-
Catalyst Addition : Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation : Subject the mixture to a hydrogen atmosphere (e.g., 1 atm H₂ from a balloon or a Parr hydrogenator) or use a transfer hydrogenation agent like ammonium formate (NH₄HCO₂).
-
Reaction Conditions : Stir the reaction at room temperature (for H₂) or elevated temperature (e.g., 60°C for transfer hydrogenation) until the starting material is consumed (monitored by TLC).
-
Workup and Isolation : Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain 3-amino-1-tosyl-1H-indole.
Biological Significance and Applications
While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The indole scaffold is a "privileged structure" found in many pharmacologically active molecules.[2][4]
The nitro group can play a direct role in the mechanism of action. It is known that the nitroaromatic group can undergo bioreduction within cells to form reactive nitroso and hydroxylamine intermediates.[6] These reactive species can then interact with various cellular macromolecules, such as proteins and nucleic acids, leading to biological effects. Furthermore, the introduction of a nitro group can modulate a compound's lipophilicity and electronic properties, which can enhance cellular uptake and target binding.[6]
Caption: Potential mechanism of bioactivity for nitro-indole compounds.
Safety and Handling
According to available safety information, this compound should be handled with care.
-
Pictogram : GHS07 (Exclamation mark)[8]
-
Signal Word : Warning[8]
-
Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[8]
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)[8]
Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 3-Nitro-1-tosyl-1H-indole | Benchchem [benchchem.com]
- 7. This compound | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4770-03-0 [sigmaaldrich.com]
- 9. 4770-03-0|this compound|BLD Pharm [bldpharm.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-nitro-1H-indole (CAS: 4770-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-1H-indole is a heterocyclic aromatic organic compound that serves as a versatile building block in synthetic organic chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing substituent, at the 3-position of the indole ring significantly influences its chemical reactivity and biological activity. This document provides a comprehensive overview of the characterization, synthesis, and known biological significance of this compound.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below, providing a crucial reference for its handling, characterization, and application in research and development.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4770-03-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₆N₂O₂ | [2][4][5][7] |
| Molecular Weight | 162.15 g/mol | [1][2][4][5] |
| Appearance | Solid | [7] |
| Purity | 95% - 98% (typical) | [4][7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| InChI Key | LSMXNZJFLGIPMS-UHFFFAOYSA-N | [2][5][7] |
| SMILES | O=--INVALID-LINK--[O-] | [2] |
Spectral Data
While comprehensive spectral data for this compound is available from various suppliers, representative data is crucial for its identification. Researchers can obtain detailed NMR, HPLC, and LC-MS data from commercial suppliers.[1][2]
Synthesis Protocols
The synthesis of this compound has been approached through various methods, ranging from classical nitration using strong acids to more recent, milder conditions that offer improved safety and substrate scope.
Classical Nitration of Indole
This method involves the direct nitration of indole using a nitrating agent in the presence of a strong acid.
Experimental Protocol:
-
Dissolve 1-tosylindole in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as nitric acid, in the presence of a strong acid like sulfuric acid, while maintaining the low temperature to ensure regioselectivity.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Upon completion, quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography to obtain 3-nitro-1-tosyl-1H-indole.
-
The tosyl protecting group can be subsequently removed under appropriate conditions to yield this compound.
Non-Acidic and Non-Metallic Nitration
A milder and more environmentally friendly approach utilizes trifluoroacetyl nitrate generated in situ.
Experimental Protocol:
-
To a solution of indole (or a protected indole derivative) in an appropriate solvent (e.g., acetonitrile) at sub-room temperature, add tetramethylammonium nitrate.
-
Slowly add trifluoroacetic anhydride to the mixture. The in situ generation of trifluoroacetyl nitrate will occur.
-
Stir the reaction mixture at sub-room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 3-nitroindole derivative.
Chemical Reactivity and Downstream Applications
This compound is a valuable intermediate for the synthesis of other functionalized indole derivatives.
Reduction of the Nitro Group
The nitro group at the C3 position can be readily reduced to an amino group, providing access to 3-aminoindole derivatives, which are key precursors for various bioactive molecules.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., 1 atm using a balloon) or use a transfer hydrogenation agent like ammonium formate.
-
Stir the reaction at room temperature or gentle heating (for transfer hydrogenation) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 3-amino-1-tosyl-1H-indole.
Biological Significance and Potential Applications
While the biological activity of the parent this compound is not extensively documented in dedicated studies, the broader class of indole derivatives, including those with nitro substitutions, has shown significant promise in various therapeutic areas.
-
Anti-inflammatory Activity: Nitro-indole derivatives have been investigated for their pro-inflammatory inhibitory effects. The presence of a nitro group can be crucial for enhancing this activity.
-
Antileishmanial Candidates: Certain 3-chloro-6-nitro-1H-indazole derivatives, a related heterocyclic system, have demonstrated promising activity against Leishmania species. This suggests that the nitro-heterocycle scaffold could be a valuable starting point for the development of new antiprotozoal agents.
-
Building Block for Bioactive Molecules: As a versatile intermediate, this compound is crucial for the synthesis of a wide range of more complex molecules with potential biological activities, including anticancer and antimicrobial properties.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement | GHS Pictogram |
| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) |
| H317: May cause an allergic skin reaction. |
Conclusion
This compound (CAS: 4770-03-0) is a well-characterized compound with significant utility in organic synthesis. Its defined physicochemical properties, established synthesis protocols, and the reactivity of its nitro group make it a valuable precursor for the development of novel compounds with potential therapeutic applications. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. 4770-03-0|this compound|BLD Pharm [bldpharm.com]
- 2. 4770-03-0|this compound| Ambeed [ambeed.com]
- 3. This compound | 4770-03-0 [chemicalbook.com]
- 4. 4770-03-0 CAS Manufactory [chemicalbook.com]
- 5. This compound | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. cymitquimica.com [cymitquimica.com]
The Electrophilic Reactivity of 3-Nitroindole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and therapeutic potential of 3-nitroindole derivatives, versatile building blocks in modern medicinal chemistry.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. The introduction of a nitro group at the C3 position dramatically alters the electronic properties of the indole ring, transforming it from an electron-rich nucleophile into a potent electrophile. This electronic reversal opens up a unique and powerful avenue for the synthesis of complex, densely functionalized indolines and other heterocyclic systems. This technical guide provides a comprehensive overview of the electrophilic reactivity of 3-nitroindole derivatives, focusing on their synthesis, key reactions, and applications in drug discovery, particularly in the development of novel anticancer agents.
Synthesis of 3-Nitroindole Derivatives
The preparation of 3-nitroindoles can be achieved through several methods, ranging from classical nitration using strong acids to more recent, milder protocols that offer greater functional group tolerance and improved safety profiles.
A significant challenge in the synthesis of 3-nitroindoles is the potential for harsh reaction conditions, which can lead to low yields and poor compatibility with sensitive functional groups.[1][2] Traditional methods often employ strong acids like nitric acid, which pose environmental and safety hazards.[2][3]
A notable advancement is the use of trifluoroacetyl nitrate (CF₃COONO₂) generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride.[3] This method proceeds under non-acidic and non-metallic conditions, offering a regioselective and environmentally friendly route to a variety of 3-nitroindole derivatives.[3] Another modern approach involves the electrochemical cyclization of nitroenamines, providing a versatile and controlled synthesis.[4]
dot graph Synthesis_of_3_Nitroindoles { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Indole [label="Indole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrating_Agent [label="Nitrating Agent\n(e.g., CF₃COONO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroindole [label="3-Nitroindole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indole -> Nitroindole [label="Electrophilic Nitration", color="#34A853"]; Nitrating_Agent -> Nitroindole [color="#34A853"]; } dot
Figure 1: General scheme for the synthesis of 3-nitroindole derivatives.
Electrophilic Reactivity of 3-Nitroindoles
The electron-withdrawing nitro group at the C3 position renders the C2 position of the indole ring highly electrophilic. This allows 3-nitroindoles to readily react with a variety of electron-rich species, serving as excellent Michael acceptors, dienophiles, and dipolarophiles. This reactivity is central to their utility in constructing complex molecular architectures.[5]
Dearomatization Reactions
One of the most powerful applications of 3-nitroindole electrophilicity is in dearomatization reactions. These reactions convert the planar aromatic indole system into a three-dimensional indoline scaffold, which is a common motif in many biologically active natural products. These transformations often proceed through an initial nucleophilic attack at the C2 position, followed by a subsequent reaction that breaks the aromaticity of the indole ring.
dot graph Dearomatization_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"3-Nitroindole" [label="3-Nitroindole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Electron-rich Species\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Nitronate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Indoline [label="Dearomatized Indoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Nitroindole" -> Intermediate [label="Nucleophilic Attack at C2", color="#EA4335"]; Nucleophile -> Intermediate [color="#EA4335"]; Intermediate -> Indoline [label="Intramolecular Cyclization/\nProtonation", color="#4285F4"]; } dot
Figure 2: General mechanism of nucleophilic dearomatization of 3-nitroindoles.
Cycloaddition Reactions
3-Nitroindoles are excellent partners in various cycloaddition reactions, including [3+2] and [4+2] (Diels-Alder) cycloadditions. In these reactions, the C2-C3 double bond of the 3-nitroindole acts as the dienophile or dipolarophile. These reactions provide a highly efficient means of constructing fused polycyclic systems containing the indoline core.[5][6]
For example, the Diels-Alder reaction of N-tosyl-3-nitroindole with dienamides has been utilized in the synthesis of intermediates for Aspidospermine alkaloids.[1]
Quantitative Data on Electrophilic Reactions
The following table summarizes representative yields for the synthesis and electrophilic reactions of various 3-nitroindole derivatives.
| Entry | 3-Nitroindole Derivative | Reactant | Reaction Type | Product | Yield (%) | Reference |
| 1 | N-Boc-indole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-3-nitroindole | 91 | [3] |
| 2 | N-Boc-4-chloroindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-4-chloro-3-nitroindole | 95 | [2] |
| 3 | N-Boc-5-bromoindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-5-bromo-3-nitroindole | 96 | [2] |
| 4 | N-Boc-6-chloroindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-6-chloro-3-nitroindole | 75 | [2] |
| 5 | N-Boc-7-methylindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-7-methyl-3-nitroindole | 85 | [2] |
Applications in Drug Development
The unique structural motifs accessible through the electrophilic reactivity of 3-nitroindoles make them highly valuable in the field of drug discovery, particularly for the development of anticancer agents. The resulting indoline and fused-ring systems are present in numerous compounds with potent biological activity.
Anticancer Activity
Several studies have highlighted the potential of 5-nitroindole derivatives as anticancer agents. For instance, a series of pyrrolidine-substituted 5-nitroindoles have been synthesized and shown to act as c-Myc G-quadruplex binders.[7] These compounds were found to downregulate c-Myc expression, a key oncogene, and induce cell-cycle arrest in cancer cells.[7] One of the most active compounds, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, demonstrated significant cytotoxicity against a non-small cell lung cancer cell line (HOP-62) with a log(10)GI(50) value of less than -8.00.[8]
Furthermore, substituted 5-nitroindole derivatives have been shown to inhibit cell proliferation in HeLa cells with IC₅₀ values in the low micromolar range.[9] These compounds induce cell cycle arrest and a significant increase in the sub-G1 population, indicative of apoptosis.[9]
dot graph Anticancer_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"5-Nitroindole" [label="5-Nitroindole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="c-Myc G-Quadruplex", fillcolor="#FBBC05", fontcolor="#202124"]; Downregulation [label="Downregulation of c-Myc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"5-Nitroindole" -> cMyc [label="Binds to", color="#4285F4"]; cMyc -> Downregulation [label="Leads to", color="#EA4335"]; Downregulation -> CellCycleArrest [label="Induces", color="#34A853"]; CellCycleArrest -> Apoptosis [label="Results in", color="#34A853"]; } dot
Figure 3: Simplified signaling pathway for the anticancer activity of certain 5-nitroindole derivatives.
Experimental Protocols
General Procedure for the Synthesis of 3-Nitroindoles using Trifluoroacetyl Nitrate[3]
Materials:
-
Substituted indole (1 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (150 mg, 1.1 mmol)
-
Acetonitrile (CH₃CN) (2 mL)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (420 mg)
-
Saturated sodium carbonate solution
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add the substituted indole (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Add a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) dropwise to the cooled reaction mixture.
-
Stir the reaction at 0–5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-nitroindole derivative.
Characterization Data for N-Boc-3-nitroindole
Spectroscopic data for a representative 3-nitroindole derivative, N-Boc-3-nitroindole, is provided below.
-
¹H NMR (CDCl₃, 500 MHz): δ 8.48 (s, 1H), 8.04 (d, J = 8.5 Hz, 1H), 7.63 (s, 1H), 7.41 (d, J = 8.5 Hz, 1H), 3.95 (s, 3H), 3.89 (s, 3H).[10]
-
¹³C NMR (CDCl₃, 125 MHz): δ 167.2, 138.3, 136.9, 127.2, 125.1, 124.3, 122.4, 115.0, 110.2, 87.2, 52.2, 33.8.[10]
-
IR (prism, cm⁻¹): 3109, 2209, 1700, 1530, 1239, 742.[10]
-
HRMS (EI): m/z calculated for C₁₂H₁₀N₂O₂ [M]⁺ 214.0742, found 214.0749.[10]
Conclusion
3-Nitroindole derivatives are exceptionally versatile intermediates in organic synthesis. Their unique electrophilic character, a direct consequence of the C3-nitro substituent, enables a wide range of chemical transformations, most notably dearomatization and cycloaddition reactions. These reactions provide efficient pathways to complex, three-dimensional molecular scaffolds that are of significant interest in medicinal chemistry. The demonstrated anticancer activity of certain nitroindole derivatives underscores their potential as valuable starting points for the design and development of novel therapeutic agents. Future research in this area will undoubtedly continue to uncover new synthetic methodologies and biological applications for this important class of compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Nitro-1H-Indole: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-indole is an aromatic heterocyclic organic compound that belongs to the indole family, a structural motif prevalent in numerous biologically active molecules and natural products. The presence of a nitro group at the C3 position of the indole ring significantly influences its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and the putative mechanism of action of this compound, tailored for a scientific audience.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1][2][3] |
| Physical Form | Solid | [4] |
| CAS Number | 4770-03-0 | [1][4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound has traditionally involved the use of harsh acidic conditions. However, a modern, regioselective method has been developed that avoids the use of strong acids and metals, offering a milder and more environmentally friendly alternative.[5]
Experimental Protocol: Non-Acidic and Non-Metallic Synthesis[5]
This protocol describes the nitration of indole at the C3 position using tetramethylammonium nitrate in the presence of trifluoroacetic anhydride.
Materials:
-
Indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 mmol) to the stirred mixture.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectroscopic Data
| Spectroscopic Data (for related compounds) | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The proton at the C2 position is expected to be a singlet at a downfield chemical shift. The N-H proton signal would appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. The carbon bearing the nitro group (C3) would be significantly deshielded. |
| IR Spectroscopy | Characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |
Biological Activity and Mechanism of Action
While extensive biological data for this compound is not widely published, the broader class of nitroaromatic compounds is known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The biological activity of these compounds is often linked to the bioreduction of the nitro group.
General Mechanism of Action of Nitroaromatic Compounds
The prevailing hypothesis for the mechanism of action of many nitroaromatic drugs involves their intracellular reduction. This process is often mediated by nitroreductase enzymes present in both prokaryotic and eukaryotic cells. The reduction of the nitro group is a stepwise process that generates reactive nitroso and hydroxylamine intermediates, as well as the nitro anion radical. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules such as DNA and proteins. This general mechanism is believed to be responsible for the cytotoxic effects of many nitroaromatic compounds.
The following diagram illustrates the proposed general bioreductive activation pathway for a generic nitroaromatic compound, which is likely applicable to this compound.
Caption: Proposed bioreductive activation of this compound.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in drug discovery and development. Its physicochemical properties are well-defined, and modern synthetic routes offer efficient and milder preparation methods. While specific biological data for this compound remain limited, the established mechanism of action for the broader class of nitroaromatic compounds provides a solid foundation for future research into its potential therapeutic applications. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound and to explore its efficacy in various disease models.
References
- 1. This compound | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 4770-03-0 [sigmaaldrich.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 3-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 3-nitro-1H-indole. Due to the limited availability of explicit experimental values in publicly accessible literature and databases, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical physicochemical properties.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem |
| Molecular Weight | 162.15 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not available | Chemical Synthesis Database[1] |
| Solubility | No quantitative data available | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment | Sigma-Aldrich |
Experimental Protocols
Given the absence of published specific values, the following sections provide detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The following protocol describes the capillary method, a common and reliable technique for melting point determination.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Stuart SMP30 or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound into a mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.
-
Repeat until a column of packed solid of 2-3 mm in height is obtained.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially.
-
Observe the sample through the magnifying lens.
-
When the temperature is approximately 15-20°C below the expected (or preliminary) melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting range provides an indication of the sample's purity. A narrow range (0.5-2°C) is indicative of a pure compound.
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials and Equipment:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatic shaker bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mg/mL or mol/L, based on the determined concentration in the saturated solution.
-
Synthesis Workflow
While not a signaling pathway, a common logical relationship in chemistry is the synthesis of a compound. The following diagram illustrates a general workflow for the synthesis and purification of 3-nitroindoles.[2]
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Historical Synthesis of 3-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 3-nitroindole, a crucial intermediate in the development of various pharmaceuticals and bioactive molecules. Given the acid-sensitive nature of the indole ring, which is prone to polymerization under harsh acidic conditions, early synthetic chemists developed several strategies to achieve regioselective nitration at the C-3 position. This document details three prominent historical methods: nitration with benzoyl nitrate, nitration using ethyl nitrate with a strong base, and the nitration of N-protected indoles.
Nitration of Indole with Benzoyl Nitrate
The use of a pre-formed acyl nitrate, such as benzoyl nitrate, provides a milder, non-acidic alternative to the classical mixed acid (HNO₃/H₂SO₄) nitration. This method circumvents the issue of indole degradation and favors electrophilic substitution at the electron-rich C-3 position.
Experimental Protocol
A solution of benzoyl nitrate is first prepared by reacting benzoyl chloride with silver nitrate in a suitable solvent like acetonitrile. The resulting solution is then added dropwise to a cooled solution of indole. The reaction is typically carried out at low temperatures to control the reactivity and minimize side-product formation. After the reaction is complete, the mixture is worked up by washing with a mild base to remove benzoic acid byproducts, followed by purification of the 3-nitroindole product, usually by chromatography or recrystallization. Indole derivatives with a free position 3 are converted by benzoyl nitrate into the corresponding 3-nitro-derivatives[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Indole | [1] |
| Nitrating Agent | Benzoyl Nitrate | [1] |
| Solvent | Acetonitrile (typical) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 1-4 hours | |
| Yield | Moderate | [1] |
Reaction Pathway
Nitration of Indole with Ethyl Nitrate and Sodium Ethoxide
This classical method utilizes an alkyl nitrate in the presence of a strong base. The base deprotonates the indole at the N-1 position, forming the indolyl anion. This anion is highly nucleophilic and reacts with the electrophilic nitrogen of ethyl nitrate to yield 3-nitroindole after protonation.
Experimental Protocol
To a solution of indole in a suitable solvent such as absolute ethanol, sodium metal is added portion-wise to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted. The resulting solution of the sodium salt of indole is then cooled, and a solution of ethyl nitrate in ethanol is added dropwise. The reaction is maintained at a low temperature for several hours. Upon completion, the reaction mixture is poured into water, and the precipitated 3-nitroindole is collected by filtration. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Indole | |
| Nitrating Agent | Ethyl Nitrate | |
| Base | Sodium Ethoxide | |
| Solvent | Absolute Ethanol | |
| Temperature | 0-10°C | |
| Reaction Time | 2-6 hours | |
| Yield | 40-60% |
Reaction Pathway
Nitration of N-Protected Indoles with Acetyl Nitrate
To enhance the stability of the indole ring towards nitrating agents and to direct the substitution, protection of the indole nitrogen is a common strategy. The electron-withdrawing protecting group reduces the reactivity of the pyrrole ring, allowing for a more controlled nitration. The Gribble group has extensively documented the nitration of N-protected indoles.
Experimental Protocol
Acetyl nitrate is prepared in situ at low temperatures by the dropwise addition of fuming nitric acid to acetic anhydride. This freshly prepared solution of acetyl nitrate is then added slowly to a cooled solution of an N-protected indole (e.g., 1-acetylindole or 1-phenylsulfonylindole) in a suitable solvent like acetic anhydride or dichloromethane. The reaction temperature is maintained at a very low temperature (e.g., -70°C) to achieve high regioselectivity for the C-3 position. After the reaction, the mixture is quenched with a mild base and the product is isolated and purified. The N-protecting group can then be removed under appropriate conditions to yield 3-nitroindole. For instance, an acetyl group can be cleaved with a base like DBU. The C-3 nitration of N-protected indoles is an efficient method to access 3-nitroindoles[2].
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | N-Protected Indole (e.g., 1-acetylindole) | |
| Nitrating Agent | Acetyl Nitrate (in situ) | |
| Solvent | Acetic Anhydride / Dichloromethane | |
| Temperature | -70°C to 0°C | |
| Reaction Time | 1-3 hours | |
| Yield (of N-protected 3-nitroindole) | Good to Excellent |
Experimental Workflow
This guide provides a foundational understanding of the historical approaches to synthesizing 3-nitroindole, highlighting the chemical principles and practical considerations that have guided the development of synthetic methodologies for this important heterocyclic compound.
References
Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-nitro-1H-indole, a significant intermediate in the synthesis of various biologically active molecules. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of the compound. Detailed experimental protocols for acquiring this spectroscopic data are also provided, alongside visualizations of relevant synthetic and mechanistic pathways.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by a broad absorption band in the near-ultraviolet region.
| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent | Reference |
| ~350 nm (Broad Peak) | Not explicitly reported | 2-Propanol | [No specific value, but spectrum shown in a cited study] |
Table 1: UV-Vis Absorption Data for this compound
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Vibration Mode | Expected Intensity |
| N-H | ~3400 | Stretch | Medium |
| C-H (Aromatic) | 3100-3000 | Stretch | Medium |
| C=C (Aromatic) | 1620-1580 | Stretch | Medium-Strong |
| NO₂ | ~1550 and ~1350 | Asymmetric and Symmetric Stretch | Strong |
| C-N | 1335-1250 | Stretch | Medium |
| C-H (Aromatic) | 800-700 | Out-of-plane bend | Strong |
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) for Indole | Vibration Mode |
| 3406 | N-H Stretch |
| 3022, 3049 | Symmetric and Asymmetric C-H Stretch (Aromatic) |
| 1508, 1577 | C=C Stretch (Aromatic) |
| 1616, 1456 | C-C in-ring Stretch |
| 731, 744 | =C-H Bend |
Table 3: Experimental Infrared Absorption Bands for Indole.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.3.1 ¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Multiplicity |
| H1 (N-H) | 8.5 - 9.5 | broad singlet |
| H2 | ~8.0 | singlet |
| H4 | ~8.2 | doublet |
| H5 | ~7.4 | triplet |
| H6 | ~7.3 | triplet |
| H7 | ~7.6 | doublet |
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in a polar aprotic solvent like DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) for 3-methyl-5-nitro-1H-indole | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.52 | s | - |
| H4 | 8.57 | d | 1.9 |
| H6 | 8.11 | dd | 8.9, 2.1 |
| H7 | 7.38 | d | 9.0 |
| H2 | 7.14 | s | - |
| CH₃ | 2.39 | s | - |
Table 5: Experimental ¹H NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]
1.3.2 ¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound |
| C2 | ~130 |
| C3 | ~147 |
| C3a | ~125 |
| C4 | ~120 |
| C5 | ~123 |
| C6 | ~122 |
| C7 | ~115 |
| C7a | ~136 |
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in a polar aprotic solvent like DMSO-d₆). The chemical shift for C3 is based on a cited value for 3-nitroindole derivatives.[3]
| Carbon | Chemical Shift (δ, ppm) for 3-methyl-5-nitro-1H-indole |
| C5 | 141.53 |
| C7a | 139.34 |
| C3a | 127.91 |
| C2 | 124.72 |
| C6 | 117.69 |
| C4 | 116.45 |
| C3 | 114.53 |
| C7 | 110.96 |
| CH₃ | 9.58 |
Table 7: Experimental ¹³C NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]
Mass Spectrometry
Mass spectrometry data for this compound has been obtained using Time-of-Flight Aerosol Mass Spectrometry (ToF-AMS).
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 132 | [M - NO]⁺ |
| 116 | [M - NO₂]⁺ |
Table 8: Mass Spectrometry Fragmentation Data for this compound
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
UV-Vis Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum of this compound in a suitable solvent.
Materials:
-
This compound
-
Spectroscopic grade 2-propanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of 2-propanol.
-
A series of dilutions are made from the stock solution to prepare solutions of varying concentrations, ensuring the absorbance at λmax is within the linear range of the instrument (typically below 1 AU).
-
The spectrophotometer is blanked using the 2-propanol solvent in a quartz cuvette.
-
The absorption spectrum of each solution is recorded over a wavelength range of 200-700 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy (ATR Method)
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials:
-
This compound (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the empty ATR crystal is recorded.
-
A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure is applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
The tube is capped and shaken gently to ensure the sample is fully dissolved.
-
The NMR tube is placed in the spectrometer's probe.
-
The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard one-pulse experiment is performed. The spectral width, acquisition time, and relaxation delay are optimized for the sample.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired due to the low natural abundance of ¹³C.
-
The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (ToF-AMS)
Objective: To obtain the mass spectrum of this compound in the aerosol phase.
Materials:
-
This compound
-
Methanol
-
Atomizer
-
Diffusion dryers
-
Carbon denuder
-
Teflon bag
-
Time-of-Flight Aerosol Mass Spectrometer (ToF-AMS)
Procedure:
-
A dilute solution of this compound in methanol (e.g., 0.10 mg/mL) is prepared.
-
The solution is aerosolized using a constant output atomizer.
-
The aerosol flow is passed through silica gel diffusion dryers and a carbon denuder to remove excess solvent.
-
The dried aerosol particles are introduced into a large Teflon bag.
-
The aerosol is then sampled by the ToF-AMS.
-
The instrument vaporizes the particles and ionizes the resulting gas molecules (typically by electron impact).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways related to this compound.
Synthetic Pathway of 3-Nitroindoles
Caption: General synthesis of 3-nitroindoles via electrophilic nitration.
Proposed Reaction Mechanism for 3-Nitroindole Formation
Caption: Proposed mechanism for the formation of 3-nitroindole from indole and nitrate radicals.
References
biological activity of substituted 3-nitroindoles
An In-depth Technical Guide to the Biological Activity of Substituted 3-Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group at the C3 position fundamentally alters the indole's electronic properties, transforming the typically electron-rich heterocycle into a potent electrophile.[3][4] This modification unlocks unique chemical reactivity and provides a foundation for a diverse range of biological activities.[5][6] Substituted 3-nitroindoles have emerged as promising candidates in drug discovery, demonstrating significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[7][8][9]
The biological effects of these compounds are often attributed to the nitro group's strong electron-withdrawing nature and its capacity to participate in redox reactions within cells, leading to the generation of reactive intermediates that can cause cytotoxicity in pathogens and cancer cells.[7][9] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted 3-nitroindoles, supported by quantitative data, experimental protocols, and detailed pathway diagrams.
Synthesis Overview
The synthesis of 3-nitroindoles is a critical first step for exploring their biological potential. A common and effective method involves an electrophilic substitution reaction using a nitrating agent. Modern protocols have been developed that avoid the use of harsh acids, making the process more environmentally friendly and compatible with a wider range of functional groups.[5][6][10] A general workflow involves the in-situ generation of an electrophilic nitrating agent, such as trifluoroacetyl nitrate, which then reacts with the indole scaffold to regioselectively yield the 3-nitroindole derivative.[6][10]
Caption: A generalized workflow for the synthesis of 3-nitroindoles.
Antimicrobial Activity
Substituted 3-nitroindoles have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi.[7][11] The proposed mechanism often involves the intracellular reduction of the nitro group, which generates toxic nitroso and hydroxylamine intermediates, leading to oxidative stress and cell death.[7][9] The presence of specific substituents on the indole ring, such as halogens, can enhance lipophilicity, potentially improving membrane interaction and overall efficacy.[7]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitro-containing indole derivatives against various microorganisms.
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 | [7] |
| Halogenated Nitro Derivatives | Candida sp. | 15.0 - 62.5 | [7] |
| 3-Alkylidene-2-indolone (10f, 10g, 10h) | S. aureus (MRSA ATCC 43300) | 0.5 | [12] |
| Indole-thiadiazole (2c) & Indole-triazole (3c) | Bacillus subtilis | 3.125 | [11] |
| Indole-thiadiazole (2c) & Indole-triazole (3d) | S. aureus (MRSA) | More effective than ciprofloxacin | [11] |
Anticancer Activity
The antiproliferative properties of substituted 3-nitroindoles have been extensively studied, revealing multiple mechanisms of action that make them attractive candidates for oncology drug development.
G-Quadruplex Binding and c-Myc Inhibition
Certain pyrrolidine-substituted 5-nitroindole scaffolds have been shown to target and bind to the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene.[8] The c-Myc protein is a critical transcription factor that is often overexpressed in cancer, driving cell proliferation. By stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to a downregulation of its protein product. This disruption of a key oncogenic pathway results in cell cycle arrest and an increase in intracellular reactive oxygen species, ultimately inducing apoptosis in cancer cells.[8]
Caption: Signaling pathway for c-Myc downregulation by G4-binding nitroindoles.
Kinase and Tubulin Polymerization Inhibition
Other substituted indole derivatives act as potent inhibitors of key signaling proteins involved in cancer progression.
-
Receptor Tyrosine Kinase (RTK) Inhibition : Some 3-substituted oxindoles have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] These kinases are crucial for tumor cell proliferation, angiogenesis, and metastasis.
-
Tubulin Polymerization Inhibition : Certain indole derivatives can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle.[13] This action halts cell division and leads to apoptotic cell death, a mechanism shared with well-known chemotherapy agents.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole derivatives against human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Target/Mechanism | Reference |
| 3-Substituted Oxindole (6f) | MCF-7 (Breast) | 14.77 | EGFR/VEGFR-2, Tubulin Polymerization | [13] |
| 3-Aryl-2-(pyrid-3-yl)acrylonitrile (2a, 2b) | HCT-116 (Colon) | Sub-micromolar | Preferential VEGFR-2 Kinase Inhibition | [14] |
| Betulinic acid derivative with 5-chloroindole | SW620 (Colon) | 2.70 (µg/mL) | Not specified | [15] |
| Pyrrolidine-substituted 5-nitroindole derivatives | Various | Not specified | c-Myc G-Quadruplex Binding | [8] |
Enzyme Inhibition
The nitro group can act as a "masked electrophile," enabling covalent inhibition of specific enzymes.[16] A well-studied example involves the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt of microorganisms like Mycobacterium tuberculosis. The inhibitor, 3-nitropropionate (3-NP), which is analogous to a 3-nitroindole system, enters the enzyme's active site. Aided by an active-site residue acting as a general acid, the nitroalkane tautomerizes to its more reactive nitronic acid form. This activated intermediate is then susceptible to nucleophilic attack by a cysteine residue, forming a stable, covalent thiohydroximate adduct and inactivating the enzyme.[16]
Caption: Mechanism of covalent enzyme inhibition via a nitronic acid intermediate.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation : A two-fold serial dilution of the test compound (e.g., substituted 3-nitroindole) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).
-
Controls : Positive (microorganism, no compound) and negative (medium only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anticancer Activity Assay (Sulforhodamine B - SRB)
This assay measures drug-induced cytotoxicity in cancer cell lines.
-
Cell Plating : Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation : The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the well.
-
Staining : The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically (e.g., at 515 nm).
-
Analysis : The absorbance is proportional to the number of living cells. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.[17]
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit a specific kinase.
-
Reaction Setup : The reaction is typically performed in a microplate well containing the purified kinase (e.g., EGFR, VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Inhibition : The test compound is added at various concentrations to the reaction mixture.
-
Kinase Reaction : The reaction is initiated (often by adding ATP) and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, using a phosphospecific antibody in an ELISA-like format or a luminescence-based assay that measures the amount of remaining ATP.
-
Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]
- 4. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. turkjps.org [turkjps.org]
- 12. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its inherent electron-rich nature dictates its reactivity and interactions. The introduction of substituents can dramatically alter these properties, and few groups have as profound an impact as the nitro (NO₂) group. This technical guide provides an in-depth analysis of the role of the nitro group on the electronic properties of indole, offering a resource for those engaged in the design and development of indole-based therapeutics.
The Nitro Group: A Potent Electron-Withdrawing Moiety
The nitro group exerts a powerful influence on the indole ring through a combination of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indole ring through the sigma (σ) bonds. This effect deactivates the entire ring system towards electrophilic attack.
-
Resonance Effect (-M or -R): The nitro group can participate in resonance, delocalizing the π-electrons of the indole ring. This delocalization further withdraws electron density, particularly from the ortho and para positions relative to the substituent. This effect is most pronounced when the nitro group is at positions 4, 5, 6, and 7 of the indole ring.
The consequence of these combined effects is a significant reduction in the electron density of the indole nucleus, transforming it from an electron-rich system to an electron-poor one. This inversion of reactivity is a key consideration in synthetic chemistry and drug design.[1][2] For instance, while unsubstituted indole readily undergoes electrophilic aromatic substitution, nitroindoles can exhibit reactivity towards nucleophiles.[1][2]
Quantitative Analysis of Electronic Effects
The electronic influence of the nitro group can be quantified through various physicochemical parameters. These values are crucial for developing structure-activity relationships (SAR) in drug discovery.
Table 1: Hammett Substituent Constants (σ)
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic ring.[3] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the group. A positive σ value indicates an electron-withdrawing group.
| Substituent Position | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
Table 2: Acidity (pKa) of Nitroindoles
The electron-withdrawing nature of the nitro group increases the acidity of the indole N-H proton by stabilizing the resulting conjugate base. A lower pKa value corresponds to a stronger acid.
| Compound | pKa |
| Indole | 16.97 |
| 5-Nitroindole | 14.88 |
The pKa for 5-nitroindole is available in the IUPAC Digitized pKa Dataset.[6] The pKa of unsubstituted indole is a widely accepted value for comparison.
Table 3: Spectroscopic Properties of Nitroindole Isomers
The electronic perturbations caused by the nitro group are evident in the UV-Vis and NMR spectra of nitroindoles.
| Isomer | UV-Vis λ_max (nm) |
| 3-Nitroindole | 349 |
| 4-Nitroindole | 380 (approx.) |
| 5-Nitroindole | 322 |
| 6-Nitroindole | 305, 360 (approx.) |
UV-Vis data for various nitroindole isomers dissolved in 2-propanol.[7] The absorption spectrum for 4-nitroindole extends furthest into the visible range.[7]
Table 4: Electrochemical Properties
Electrochemical methods like cyclic voltammetry can be used to study the redox properties of molecules. The electron-deficient nature of nitroindoles affects their oxidation and reduction potentials. The presence of a nitro group generally makes the indole ring harder to oxidize.
| Compound | Oxidation Peak Potential (E_pa) |
| Indole Derivatives | Varies based on substitution |
| Nitro-substituted Benzamides | Reduction peaks observed for NO₂ group |
Specific oxidation potentials for nitroindoles were not found in the search results. However, it is established that indole derivatives are electroactive and can be oxidized.[8][9] Aromatic nitro compounds are known to be reducible electrochemically.[10]
Experimental Protocols
Accurate determination of the physicochemical properties of nitroindoles relies on standardized experimental procedures.
Synthesis of 3-Nitroindole
A regioselective synthesis of 3-nitroindoles can be achieved under non-acidic conditions.[11]
-
Reactant Preparation: Dissolve the starting indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL) in a reaction tube.
-
Reaction Initiation: Cool the mixture to 0–5 °C. Add a solution of trifluoroacetic anhydride (420 mg in 1 mL acetonitrile).
-
Reaction Monitoring: Incubate the reaction at 0–5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated sodium carbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. The crude product can then be purified by standard methods such as column chromatography.[11]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of the nitroindole standards of known concentration in a suitable solvent (e.g., 2-propanol). Concentrations should be chosen to ensure the peak absorbance is within the linear range of the spectrophotometer (typically < 1 AU).[7]
-
Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200–700 nm) using a spectrophotometer, with a solvent-only blank for baseline correction.[7]
-
Data Analysis: Convert the absorbance spectra to molar absorption coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitroindole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[12][13]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., pencil graphite electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][14]
-
Solution Preparation: Prepare a solution of the analyte (e.g., 3 x 10⁻⁵ M) in a suitable solvent system (e.g., 10% aqueous ethanol) containing a supporting electrolyte (e.g., 0.1 M KCl) to ensure conductivity.[8]
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential linearly from an initial potential to a final potential and back again at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.[14]
-
Data Analysis: The resulting voltammogram is analyzed to determine redox potentials (e.g., anodic peak potential, E_pa). An irreversible electrochemical process is indicated by the presence of an oxidation peak without a corresponding reduction peak on the reverse scan.[8]
Visualizing Electronic Effects and Their Consequences
Graphviz diagrams can illustrate the theoretical underpinnings and practical applications of the nitro group's influence.
Caption: Logical relationship of the nitro group's electronic effects on indole.
Caption: Experimental workflow for determining nitroindole electronic properties.
Implications for Drug Development
The modification of indole's electronic properties by the nitro group has significant consequences for drug design and action.
-
Modulation of Reactivity and Metabolism: The electron-poor nature of the nitroindole ring can alter its metabolic profile, potentially blocking sites of oxidative metabolism that are active in electron-rich indoles.
-
Enhanced Binding Interactions: The nitro group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. Furthermore, the altered electron distribution can enhance π-stacking or other non-covalent interactions.
-
Bioisosteric Replacement: In some contexts, a nitro group can serve as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound.
-
Targeting Specific Biological Processes: Substituted 5-nitroindoles have been developed as binders for the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer.[15][16] These compounds downregulate c-Myc expression and induce cancer cell death.[15][16] The nitro group is often critical for this binding activity.[15] The generation of reactive oxygen species (ROS) by the nitro group has also been implicated in the anticancer effects of some of these compounds.[15][16]
Caption: Pathway of 5-nitroindole derivatives targeting the c-Myc G-quadruplex.
Conclusion
The introduction of a nitro group fundamentally transforms the electronic character of the indole ring system, shifting it from a nucleophilic to an electrophilic scaffold. This alteration is quantifiable through spectroscopic, electrochemical, and acidity measurements. For medicinal chemists and drug development professionals, understanding and harnessing these electronic effects is paramount. The nitro group is not merely a passive substituent but a powerful tool for modulating reactivity, enhancing target binding, and designing novel therapeutic agents with unique mechanisms of action, as exemplified by the development of G-quadruplex binders for cancer therapy. A thorough characterization of these electronic properties is an indispensable step in the rational design of next-generation indole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of 3-Nitroindoles Under Non-Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and pharmaceuticals. Among these, 3-nitroindoles serve as crucial intermediates in the synthesis of various therapeutic agents due to the versatile reactivity of the nitro group.[1][2] Traditional methods for the nitration of indoles often rely on harsh acidic conditions, such as the use of concentrated nitric and sulfuric acids.[3] These methods suffer from several drawbacks, including the potential for acid-catalyzed polymerization of the indole ring, low yields, poor regioselectivity, and significant environmental concerns.[1][2] Consequently, the development of efficient, mild, and regioselective methods for the synthesis of 3-nitroindoles under non-acidic conditions is a significant area of interest in synthetic organic chemistry and drug development.
This document provides detailed application notes and protocols for a recently developed, highly efficient, non-acidic, and metal-free method for the regioselective C3-nitration of indoles.[4][5][6] This methodology utilizes ammonium tetramethylnitrate in conjunction with trifluoroacetic anhydride, offering a practical and environmentally benign alternative to classical nitration techniques.[1][4]
Core Advantages of the Featured Non-Acidic Method
-
High Regioselectivity: The method demonstrates excellent regioselectivity for the C3 position of the indole ring.
-
Mild Reaction Conditions: The reaction proceeds at temperatures ranging from 0 to 5°C, avoiding the need for harsh acids and high temperatures.
-
Broad Substrate Scope: The protocol is compatible with a wide variety of substituted indoles and other aromatic compounds.[4][6]
-
Metal-Free: The absence of metal catalysts simplifies purification and reduces potential contamination of the final products.[4][5]
-
Environmentally Benign: By avoiding the use of strong, corrosive acids, this method presents a greener alternative for the synthesis of 3-nitroindoles.[1]
Reaction Principle and Mechanism
The reaction proceeds via an electrophilic substitution mechanism. Trifluoroacetic anhydride reacts with ammonium tetramethylnitrate to generate in situ the active nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂).[5][6] This species is a potent electrophile that then reacts selectively at the electron-rich C3 position of the indole ring. The proposed mechanism involves the formation of a four-membered ring transition state, followed by the elimination of trifluoroacetic acid to yield the 3-nitroindole product.[6]
Caption: Proposed reaction mechanism for the non-acidic nitration of indoles.
Experimental Protocols
General Procedure for the Synthesis of 3-Nitroindoles
Materials:
-
Substituted Indole (0.5 mmol, 1.0 equiv)
-
Ammonium tetramethylnitrate (NMe₄NO₃) (0.55 mmol, 1.1 equiv)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (1 mL)
-
Dichloromethane (DCM) (1 mL)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
To a clean, dry reaction vessel, add the substituted indole (0.5 mmol).
-
Add ammonium tetramethylnitrate (0.55 mmol).
-
Add dichloromethane (1 mL) and trifluoroacetic anhydride (1 mL).
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Stir the reaction mixture at this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-nitroindole.
Workflow Diagram
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. scribd.com [scribd.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Nitration of Indole at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Functionalization of the indole ring is a critical step in the development of new therapeutics. Among various modifications, the introduction of a nitro group at the 3-position yields 3-nitroindole, a versatile intermediate for further chemical transformations.[1][2] However, the direct nitration of indole is challenging due to the electron-rich nature of the pyrrole ring, which is susceptible to polymerization and over-oxidation under harsh acidic conditions typically used for nitration.[3] Traditional methods often result in low yields and a mixture of regioisomers.[4] This document outlines a modern, mild, and highly regioselective protocol for the synthesis of 3-nitroindoles, addressing the limitations of classical methods.
Data Presentation: Comparison of Protocols for 3-Nitration of Indole Derivatives
The following table summarizes the yield of 3-nitroindole derivatives using a non-acidic and non-metallic protocol. This method employs trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as the electrophilic nitrating agent.[1][2]
| Entry | Substrate (Indole Derivative) | Yield (%) | Reference |
| 1 | N-Boc-indole | 97 | [2] |
| 2 | N-Benzyl-indole | Medium Yield | [2] |
| 3 | N-Phenyl-indole | Slightly Increased Yield | [2] |
| 4 | 2-Methyl-indole | Good to Excellent | [2] |
| 5 | 2-Phenyl-indole | Good to Excellent | [2] |
| 6 | N-Boc-4-chloroindole | Good | [2] |
| 7 | N-Boc-4-bromoindole | Lower than chloro derivative | [2] |
| 8 | 5-Nitro-indole | Good to Excellent | [2] |
| 9 | 5-Halo-indole | Good to Excellent | [2] |
| 10 | 6-Substituted-indole | Medium Yield | [2] |
| 11 | 7-Substituted-indole | Good | [2] |
Experimental Protocols
Protocol: Regioselective Nitration of Indole using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride[2]
This protocol describes a practical and environmentally friendly method for the regioselective nitration of indoles under non-acidic and non-metallic conditions.[1][2]
Materials:
-
Indole derivative (1.0 mmol)
-
Ammonium tetramethylnitrate (NMe₄NO₃) (150 mg, 1.1 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (420 mg, 2.0 mmol)
-
Acetonitrile (CH₃CN) (2 mL)
-
Reaction tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a reaction tube, add the indole derivative (1.0 mmol) and ammonium tetramethylnitrate (150 mg, 1.1 mmol).
-
Add acetonitrile (1 mL) to dissolve the solids.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Prepare a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL).
-
Slowly add the trifluoroacetic anhydride solution to the cooled reaction mixture.
-
Stir the reaction mixture at 0-5 °C for the appropriate time (typically monitored by TLC until starting material disappears, around 4 hours).[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitroindole.
Safety Precautions:
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out in a well-ventilated area.
Mandatory Visualization
Caption: Workflow for the regioselective 3-nitration of indole.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-nitro-1H-indole as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and complex heterocyclic scaffolds. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual diagrams of reaction workflows and a relevant biological signaling pathway.
Synthesis of 3-Nitro-1H-indoles: A Non-Acidic Approach
The introduction of a nitro group at the C3 position of the indole ring is a critical first step in leveraging its synthetic potential. Traditional methods often rely on harsh acidic conditions, which can be detrimental to sensitive substrates. A milder, non-acidic and metal-free protocol offers a significant advantage, demonstrating broad substrate scope and high yields.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 3-Nitroindoles[2]
To a reaction tube containing the substituted indole (1 mmol) and tetramethylammonium nitrate (NMe₄NO₃, 150 mg, 1.1 mmol), acetonitrile (1 mL) is added to dissolve the solids. The reaction mixture is then cooled to 0–5 °C. A solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) is added, and the reaction is stirred at 0–5 °C for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated sodium carbonate solution and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the 3-nitroindole product.
Quantitative Data: Synthesis of Substituted 3-Nitroindoles
| Entry | Indole Substrate (Position of Substituent) | Product | Yield (%) |
| 1 | N-Boc-indole | tert-butyl this compound-1-carboxylate | 91 (on a 100g scale)[2] |
| 2 | N-Benzyl-indole | 1-benzyl-3-nitro-1H-indole | Medium Yield[2] |
| 3 | N-Phenyl-indole | 3-nitro-1-phenyl-1H-indole | Increased Yield[2] |
| 4 | 2-Methyl-indole | 2-methyl-3-nitro-1H-indole | Good to Excellent[2] |
| 5 | 5-Nitro-indole | 3,5-dinitro-1H-indole | Good to Excellent[2] |
| 6 | 5-Bromo-indole | 5-bromo-3-nitro-1H-indole | Good to Excellent[2] |
| 7 | 6-Chloro-indole | 6-chloro-3-nitro-1H-indole | Medium Yield[2] |
| 8 | 7-Methyl-indole | 7-methyl-3-nitro-1H-indole | Good Yield[2] |
| 9 | 5,7-Dibromo-indole | 5,7-dibromo-3-nitro-1H-indole | Good Yield[2] |
Application in the Synthesis of Tryptamines
The reduction of the 3-nitro group to a primary amine is a cornerstone transformation, providing access to the tryptamine scaffold, a core component of numerous neurotransmitters and psychoactive compounds. A safe and efficient method utilizes sodium borohydride in the presence of a nickel(II) acetate catalyst.
Experimental Workflow: From Indole to Tryptamine
Caption: Synthesis of tryptamine derivatives from indoles.
Experimental Protocol: Reduction of 3-(2-Nitroethyl)indoles to Tryptamines
This protocol is adapted from the reduction of 3-(2-nitrovinyl)indoles and is applicable to the corresponding saturated nitroalkanes.
In a round-bottomed flask, the 3-(2-nitroethyl)indole derivative is dissolved in a mixture of acetonitrile and water (60:1). To this solution, nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1 equivalent) is added. The mixture is stirred at room temperature, and sodium borohydride (NaBH₄, 4 equivalents) is added portion-wise. The reaction is monitored by TLC and is typically complete within 20 minutes. Upon completion, the reaction mixture is carefully quenched and worked up to isolate the tryptamine product.
Synthesis of Fused Polycyclic Heterocycles
This compound serves as a versatile precursor for the construction of more complex, fused heterocyclic systems, such as pyrrolo[3,4-b]indoles and pyrrolo[2,3-b]indoles.
Barton-Zard Synthesis of Pyrrolo[3,4-b]indoles
The Barton-Zard reaction provides an efficient route to the pyrrolo[3,4-b]indole core. For instance, tert-butyl this compound-1-carboxylate can be converted to the corresponding pyrrolo[3,4-b]indole derivative in excellent yield.[1][2]
Experimental Protocol: Barton-Zard Reaction
A mixture of the N-protected 3-nitroindole (e.g., tert-butyl this compound-1-carboxylate) and an isocyanoacetate (e.g., ethyl isocyanoacetate) is treated with a base (such as DBU or K₂CO₃) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to reflux and monitored by TLC. Upon completion, the reaction is worked up to afford the pyrrolo[3,4-b]indole product.
Synthesis of Pyrrolo[2,3-b]indoles
Application in the Synthesis of Bioactive Alkaloids: Ibogaine
This compound is a key starting material in the synthesis of complex natural products, such as the iboga alkaloids, which possess significant biological activity. Ibogaine, a prominent member of this family, has been investigated for its potential in treating addiction.
Signaling Pathway of Ibogaine
Ibogaine exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. Its proposed anti-addictive properties are thought to arise from its modulation of these pathways.
Caption: Simplified signaling pathway of Ibogaine.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to be efficiently prepared under mild conditions and its susceptibility to a range of chemical transformations make it an essential building block for the synthesis of tryptamines, fused heterocyclic systems, and complex, biologically active natural products. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.
References
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of 3-nitro-1H-indole. This valuable building block in medicinal chemistry can be functionalized at various positions through modern cross-coupling and C-H activation techniques, offering a versatile platform for the synthesis of complex indole derivatives.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals. The introduction of a nitro group at the C3 position significantly alters the electronic properties of the indole ring, influencing its reactivity and providing a handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document outlines key palladium-catalyzed methodologies for the functionalization of this compound, including denitrative cross-coupling and C-H functionalization.
Key Palladium-Catalyzed Functionalization Strategies
The functionalization of this compound can be broadly categorized into two main strategies:
-
Denitrative Cross-Coupling: This approach utilizes the nitro group as a leaving group in various palladium-catalyzed cross-coupling reactions. This strategy is particularly attractive as it directly converts the C-NO₂ bond into a new C-C or C-N bond.
-
C-H Functionalization: This modern strategy involves the direct activation and functionalization of C-H bonds on the indole nucleus, offering a more atom-economical approach by avoiding the pre-functionalization of the substrate.
Below are detailed application notes and protocols for specific palladium-catalyzed reactions applied to the this compound scaffold.
Denitrative N-Arylation of this compound
This protocol describes the palladium-catalyzed cross-coupling of N-H heteroarenes, such as this compound, with nitroarenes, where the nitro group of the coupling partner is displaced. This method allows for the synthesis of N-aryl-3-nitro-1H-indoles.
General Experimental Protocol: Denitrative N-Arylation
A detailed experimental protocol for the palladium-catalyzed denitrative N-arylation of indoles with nitroarenes has been developed.[1] The following is a general procedure adapted for the N-arylation of this compound.
Reaction Scheme:
Figure 1: General scheme for denitrative N-arylation.
Materials:
-
This compound
-
Aryl nitro compound (Ar-NO₂)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a bulky biarylphosphine like BrettPhos)
-
Base (e.g., CsF)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl nitro compound (1.2 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), BrettPhos (10 mol%), and cesium fluoride (CsF, 3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-nitro-1H-indole.
Quantitative Data Summary (Representative Examples):
While specific data for this compound as the N-H heteroarene in a denitrative N-arylation is not extensively reported, the general methodology for denitrative couplings of nitroarenes provides a strong basis for this transformation.[1][2][3][4][5] The conditions below are based on typical denitrative Mizoroki-Heck and Sonogashira reactions, which can be adapted for N-arylation.
| Entry | Aryl Nitroarene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Nitrotoluene | Pd(acac)₂ / BrettPhos | CsF | 1,4-Dioxane | 150 | Moderate |
| 2 | 1-Nitro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / BrettPhos | K₂CO₃ | Toluene | 130 | Moderate |
Note: Yields are estimated based on similar denitrative coupling reactions. Optimization would be required for the specific N-arylation of this compound.
Direct C-H Functionalization of the Indole Core
Direct C-H functionalization offers an efficient route to introduce substituents onto the indole ring without prior halogenation. For the this compound scaffold, the electron-withdrawing nature of the nitro group deactivates the pyrrole ring, making C-H activation challenging. However, with appropriate directing groups and catalytic systems, functionalization at positions such as C2, C4, and C7 can be achieved.
General Workflow for Directed C-H Functionalization
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 3-nitroindole to 3-aminoindole is a critical transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. 3-Aminoindole itself is a valuable building block, but its inherent instability presents significant challenges in its synthesis and handling. This document provides detailed application notes and experimental protocols for the most common and effective methods for the reduction of 3-nitroindole, along with guidance on handling the sensitive product.
A Note on the Stability of 3-Aminoindole:
Unprotected 3-aminoindoles are known to be unstable compounds. They are sensitive to air and light, and have a tendency to undergo oxidative dimerization or decomposition. Therefore, it is often preferable to use 3-aminoindole in situ for subsequent reactions or to protect the amino group immediately after its formation. Purification by column chromatography can be challenging due to its instability.
Methods for the Reduction of 3-Nitroindole
Several methods have been successfully employed for the reduction of 3-nitroindole. The choice of method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the product. The most common methods include catalytic hydrogenation, reduction with sodium dithionite, and reduction with stannous chloride.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the different reduction methods. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Method | Reagents and Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1 - 16 h | >90% | |
| H₂, Raney Nickel | Methanol, Ethanol | Room Temperature | 2 - 6 h | Good | ||
| H₂, Pt/C, p-toluenesulfonic acid | Water | Room Temperature | 1 - 4 h | Excellent | ||
| Sodium Dithionite | Na₂S₂O₄, NaOH | Ethanol, Water | 50 °C | 30 min - 1 h | ~70-90% | |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Reflux (70-80 °C) | 1.5 - 3 h | >90% | |
| SnCl₂·2H₂O | Ethanol | 30 °C (ultrasound) | 2 h | ~89% | ||
| Iron Powder | Fe, Acetic Acid | Ethanol, Water | 30 °C (ultrasound) | 1 h | ~85% |
Experimental Protocols
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is the most commonly used catalyst.
Protocol:
-
To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%, 65 mg).
-
Seal the flask and purge with hydrogen gas (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
The filtrate contains the 3-aminoindole. Due to its instability, it is recommended to use this solution directly for the next synthetic step.
-
If isolation is necessary, the solvent can be removed under reduced pressure at low temperature. The resulting solid should be stored under an inert atmosphere and protected from light.
Logical Workflow for Catalytic Hydrogenation:
Caption: General workflow for the catalytic hydrogenation of 3-nitroindole.
Reduction using Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for aromatic nitro compounds.
Protocol:
-
In a round-bottom flask, dissolve 3-nitroindole (1.0 g, 6.17 mmol) in a mixture of ethanol (35 mL) and 1 M sodium hydroxide solution (10 mL).
-
Prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M sodium hydroxide solution (15 mL).
-
Heat the 3-nitroindole solution to 50 °C with stirring.
-
Add the sodium dithionite solution dropwise to the heated 3-nitroindole solution.
-
After the addition is complete, continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, filter the hot mixture to remove any insoluble materials.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in 5% hydrochloric acid, filter, and then make the solution basic (pH > 10) with a cold 30% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-aminoindole.
Signaling Pathway of Sodium Dithionite Reduction:
Caption: Stepwise reduction of the nitro group by sodium dithionite.
Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.
Protocol:
-
To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).
-
Add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminoindole.
Experimental Workflow for SnCl₂ Reduction:
Caption: Step-by-step workflow for the reduction of 3-nitroindole using SnCl₂.
Conclusion
The reduction of 3-nitroindole to 3-aminoindole can be achieved through various reliable methods. Catalytic hydrogenation offers a clean and high-yielding route, while sodium dithionite and stannous chloride provide effective and economical alternatives. The choice of method should be guided by the specific requirements of the synthesis. Given the instability of 3-aminoindole, careful handling and consideration of in situ utilization are paramount for successful application in further synthetic endeavors.
Application of 3-Nitroindole in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroindole is a versatile synthetic intermediate that serves as a valuable building block in the synthesis of a wide array of bioactive compounds. The presence of the nitro group at the 3-position of the indole scaffold significantly influences its chemical reactivity, rendering the C2 position susceptible to nucleophilic attack and facilitating various chemical transformations. This reactivity profile has been exploited by medicinal chemists to construct complex molecular architectures with promising therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 3-nitroindole and its derivatives, focusing on examples with demonstrated antiplasmodial, anticancer, and kinase inhibitory activities.
I. Synthesis of Tryptanthrin Derivatives with Antiplasmodial Activity
Tryptanthrin and its derivatives are a class of indoloquinazoline alkaloids that have demonstrated a broad spectrum of biological activities, including potent antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. The synthesis of these compounds can be achieved using nitroindole derivatives as key starting materials.
Data Presentation
| Compound | Starting Material | Target Organism | IC50 (nM)[1] |
| 8-Chlorotryptanthrin | 5-Chloro-3-nitro-1H-indole | P. falciparum (CQ-sensitive) | 30 |
| 8-Bromotryptanthrin | 5-Bromo-3-nitro-1H-indole | P. falciparum (CQ-sensitive) | 40 |
| 8-Nitrotryptanthrin | 5-Nitro-3-nitro-1H-indole | P. falciparum (CQ-sensitive) | 50 |
Experimental Protocol: Synthesis of 8-Substituted Tryptanthrin Derivatives
This protocol is adapted from the synthesis of tryptanthrin analogs.
Step 1: Synthesis of 5-substituted-2-chloro-3H-indol-3-one
A solution of the appropriately substituted 3-nitroindole (1.0 eq) in a suitable solvent is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to yield the corresponding 2-chloro-3H-indol-3-one derivative.
Step 2: Condensation with Substituted Anthranilic Acid
The 5-substituted-2-chloro-3H-indol-3-one (1.0 eq) is dissolved in a high-boiling point solvent such as DMF. To this solution, a substituted anthranilic acid (1.1 eq) is added. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the tryptanthrin derivative precipitates and can be collected by filtration, washed with a suitable solvent, and dried. For instance, the synthesis of 8-chlorotryptanthrin involves the reaction of 5-chloro-2-chloro-3H-indol-3-one with anthranilic acid.
Signaling Pathway
II. Synthesis of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Derivatives of 5-nitroindole have been synthesized and identified as potent binders of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene. Stabilization of this G-quadruplex can suppress the transcription of c-Myc, leading to anticancer effects.
Data Presentation
| Compound | Cell Line | Biological Effect |
| Pyrrolidine-substituted 5-nitroindole | Human cancer cells | Downregulation of c-Myc expression[2] |
| Pyrrolidine-substituted 5-nitroindole | Human cancer cells | Cell cycle arrest in sub-G1/G1 phase[2] |
| Pyrrolidine-substituted 5-nitroindole | Human cancer cells | Increased intracellular reactive oxygen species (ROS)[2] |
Experimental Protocol: General Synthesis of Pyrrolidine-Substituted 5-Nitroindoles
This is a generalized protocol based on the synthesis of related compounds.
A solution of 5-nitroindole (1.0 eq) in a suitable solvent is subjected to a Mannich-type reaction with formaldehyde and a substituted pyrrolidine. The reaction is typically carried out in the presence of an acid catalyst and at elevated temperatures. The resulting product is then purified using column chromatography to yield the desired pyrrolidine-substituted 5-nitroindole derivative.
Signaling Pathway
III. Synthesis of 6-Nitro-Indirubin Derivatives as Kinase Inhibitors
Indirubins are a class of bis-indole alkaloids with potent inhibitory activity against various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer and Alzheimer's disease. The introduction of a nitro group at the 6-position of the indirubin scaffold can enhance this inhibitory activity.
Data Presentation
| Compound | Target Kinase | IC50 (µM) |
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18[3] |
| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6[3] |
| 6-Nitro-3'-N-oxime-indirubin | GSK-3 | 0.04[3] |
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1[3] |
| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13[3] |
| 5-Amino-3'-N-oxime-indirubin | GSK-3 | 0.36[3] |
Experimental Protocol: Synthesis of 6-Nitro-Indirubin Derivatives
This protocol is based on the synthesis of substituted indirubins.
Step 1: Synthesis of 6-Nitroisatin
Indole is nitrated to produce a mixture of nitroindoles, from which 6-nitroindole is isolated. The 6-nitroindole is then oxidized to 6-nitroisatin using an appropriate oxidizing agent (e.g., chromium trioxide).
Step 2: Condensation to form 6-Nitro-indirubin
6-Nitroisatin (1.0 eq) is condensed with indoxyl acetate (or a similar indole derivative) in a basic medium (e.g., sodium carbonate in ethanol/water). The reaction mixture is heated to reflux, and upon cooling, the 6-nitro-indirubin product precipitates and is collected by filtration.
Step 3: Oximation
To synthesize the 3'-N-oxime derivative, 6-nitro-indirubin is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine. The reaction mixture is heated, and upon completion, the product is isolated by precipitation and purified.
Signaling Pathway
Conclusion
3-Nitroindole and its derivatives are undeniably valuable precursors in the synthesis of a diverse range of bioactive molecules. The electron-withdrawing nature of the nitro group activates the indole ring for various synthetic transformations, enabling the construction of complex heterocyclic systems with significant therapeutic potential. The examples provided herein, spanning antiplasmodial, anticancer, and kinase inhibitory activities, underscore the broad applicability of nitroindoles in drug discovery and development. The detailed protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the rich chemistry and biology of this important class of compounds. Further exploration of the synthetic utility of 3-nitroindole is anticipated to yield novel therapeutic agents for a multitude of diseases.
References
Application Notes and Protocols: Baylis-Hillman Reaction for the Preparation of 3-Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-nitroindoles is a significant endeavor in medicinal chemistry and drug discovery due to the prevalence of the indole nucleus in a vast array of biologically active compounds. This application note details a robust two-step synthetic pathway for the preparation of 3-nitroindole derivatives, leveraging the versatile Baylis-Hillman reaction. The methodology involves an initial Baylis-Hillman reaction of 2-nitrobenzaldehydes with activated alkenes to generate functionalized adducts. These intermediates subsequently undergo a reductive cyclization to afford the target 3-nitroindole structures. This protocol provides a reliable and adaptable method for accessing these valuable heterocyclic compounds.
Introduction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine.[1][2] This reaction is highly atom-economical and generates densely functionalized molecules under mild conditions. In the context of 3-nitroindole synthesis, the Baylis-Hillman reaction serves as a key strategic step to construct a precursor molecule poised for intramolecular cyclization. The overall strategy involves the reaction of a substituted 2-nitrobenzaldehyde with an activated alkene, such as an acrylate, to form a Baylis-Hillman adduct. This adduct contains the necessary functionalities for a subsequent reductive cyclization, wherein the nitro group is reduced, leading to the formation of the indole ring. This approach offers a convergent and flexible route to a variety of substituted 3-nitroindoles.
Signaling Pathways and Logical Relationships
The synthesis of 3-nitroindoles via the Baylis-Hillman reaction is a sequential process. The following diagram illustrates the logical workflow from starting materials to the final product.
Caption: Synthetic workflow for 3-nitroindole preparation.
Experimental Protocols
Protocol 1: Synthesis of Baylis-Hillman Adducts from 2-Nitrobenzaldehydes
This protocol describes the general procedure for the Baylis-Hillman reaction between a 2-nitrobenzaldehyde and an activated alkene.
Materials:
-
Substituted 2-nitrobenzaldehyde (1.0 eq)
-
Activated alkene (e.g., ethyl acrylate, 1.5 - 3.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 - 0.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of 1,4-dioxane/water)
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-nitrobenzaldehyde (1.0 eq) and the activated alkene (1.5 - 3.0 eq) in the chosen solvent, add DABCO (0.1 - 0.2 eq).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to several days depending on the substrates.
-
Upon completion of the reaction, as indicated by TLC, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Baylis-Hillman adduct.
Protocol 2: Synthesis of 3-Nitro-1H-indole-2-carboxylic Acid Ethyl Ester Derivatives via Reductive Cyclization
This protocol outlines the reductive cyclization of the Baylis-Hillman adduct to the corresponding 3-nitroindole derivative. A common method for this transformation is the use of tin(II) chloride in an acidic medium.
Materials:
-
Baylis-Hillman adduct of 2-nitrobenzaldehyde (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 4-5 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Baylis-Hillman adduct (1.0 eq) in ethanol or ethyl acetate.
-
To this solution, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-nitroindole derivative.
Data Presentation
The following table summarizes representative examples of the two-step synthesis of 3-nitroindole derivatives, showcasing the yields for both the Baylis-Hillman reaction and the subsequent reductive cyclization.
| Entry | 2-Nitrobenzaldehyde Substituent | Activated Alkene | Baylis-Hillman Adduct Yield (%) | 3-Nitroindole Derivative Yield (%) |
| 1 | H | Ethyl acrylate | 85 | 78 |
| 2 | 4-Chloro | Ethyl acrylate | 82 | 75 |
| 3 | 5-Bromo | Ethyl acrylate | 80 | 72 |
| 4 | 4-Methyl | Methyl acrylate | 88 | 80 |
| 5 | H | Methyl vinyl ketone | 75 | 68 |
Yields are approximate and can vary based on specific reaction conditions and purification techniques.
Reaction Mechanism
The overall transformation proceeds through two distinct mechanistic pathways: the Baylis-Hillman reaction and the reductive cyclization.
Caption: Key mechanistic steps in the two-stage synthesis.
Baylis-Hillman Reaction: The reaction is initiated by the nucleophilic addition of the tertiary amine catalyst (e.g., DABCO) to the activated alkene, forming a zwitterionic enolate intermediate.[1] This enolate then acts as a nucleophile and attacks the carbonyl carbon of the 2-nitrobenzaldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the Baylis-Hillman adduct.
Reductive Cyclization: The nitro group of the Baylis-Hillman adduct is first reduced to an amino group using a reducing agent like tin(II) chloride. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the carbonyl group (or a related electrophilic center after rearrangement), leading to the formation of a five-membered ring. Subsequent dehydration and aromatization result in the formation of the stable indole ring system.
Conclusion
The described two-step protocol, commencing with a Baylis-Hillman reaction of 2-nitrobenzaldehydes, provides an effective and versatile strategy for the synthesis of 3-nitroindoles. The mild reaction conditions, good overall yields, and the ability to introduce a variety of substituents on the indole ring make this methodology a valuable tool for researchers in organic synthesis and drug discovery. The detailed protocols and compiled data herein serve as a practical guide for the implementation of this synthetic route in the laboratory.
References
Application Notes and Protocols for Dearomatization Reactions of 3-Nitroindole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The dearomatization of 3-nitroindole scaffolds represents a powerful strategy for the synthesis of complex, three-dimensional indololine structures from simple, planar aromatic precursors. These reactions have garnered significant attention in organic synthesis and medicinal chemistry due to the prevalence of the indoline core in numerous natural products and biologically active compounds. The electron-withdrawing nature of the nitro group at the C3 position of the indole ring activates the heterocyclic core for nucleophilic attack, facilitating a variety of dearomative transformations.
This document provides an overview of key dearomatization strategies for 3-nitroindole scaffolds, including detailed experimental protocols and a summary of reported quantitative data. The methodologies covered include palladium-catalyzed allylic alkylation, organocatalytic Michael additions, and phosphine-catalyzed cycloadditions.
I. Palladium-Catalyzed Dearomative Methoxyallylation
Palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates offers an efficient route to multifunctionalized indolines. This reaction proceeds under mild conditions and demonstrates good yields and diastereoselectivity.[1][2] A key feature of this method is the generation of both a nucleophilic methoxy anion and an electrophilic π-allyl-Pd species from the allyl carbonate, which then react at the C2 and C3 positions of the 3-nitroindole, respectively.[1]
Reaction Mechanism and Experimental Workflow
The proposed catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allyl carbonate, forming a π-allyl-palladium(II) intermediate and a methoxy anion. The methoxy anion then attacks the C2 position of the 3-nitroindole, generating a nitronate intermediate. This is followed by the nucleophilic attack of the C3 position of the indolide onto the π-allyl-palladium species, affording the dearomatized product and regenerating the palladium(0) catalyst.[1]
Caption: Catalytic cycle and experimental workflow for Pd-catalyzed methoxyallylation.
Quantitative Data
| Entry | 3-Nitroindole Substituent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | H | 86 | >20:1 | [1] |
| 2 | 5-CO2Me | 85 | 8.7:1 | [1] |
| 3 | 5-F | 78 | 6.2:1 | [1] |
| 4 | 5-Cl | 82 | 5.3:1 | [1] |
| 5 | 5-Br | 75 | 4.8:1 | [1] |
| 6 | 6-Cl | 72 | 3.8:1 | [1] |
| 7 | 4-Cl | 52 | 4.5:1 | [1] |
Experimental Protocol
To a solution of 3-nitroindole (0.2 mmol) in the specified solvent (2.0 mL) are added allyl carbonate (0.6 mmol), [Pd(allyl)Cl]2 (2.5 mol %), and ligand (5.5 mol %). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.[1] A gram-scale synthesis has been demonstrated to be practical, yielding 1.02 g (77%) of the product with a catalyst loading of 1 mol% over 72 hours.[1]
II. Organocatalytic Asymmetric Dearomatization via Double Michael Addition
Organocatalytic asymmetric dearomatization of 3-nitroindoles can be achieved through a thiol-triggered double Michael addition. This methodology utilizes a chiral amine-squaramide catalyst to control the stereochemistry, leading to the formation of tetrahydrothiopheneindolines with three contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities.[3][4][5] This reaction represents the first example of a thiol-triggered catalytic asymmetric dearomatization of 3-nitroindoles.[3][4]
Logical Relationship of Reaction Components
The reaction involves the 3-nitroindole as the Michael acceptor, ethyl 4-mercapto-2-butenoate as the Michael donor, and a quinine-based amine-squaramide as the organocatalyst. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding interactions.
Caption: Key components in the organocatalytic asymmetric dearomatization.
Quantitative Data
| Entry | 3-Nitroindole Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | H | 99 | 80:20 | 90 | [3] |
| 2 | 5-Me | 98 | 85:15 | 92 | [3] |
| 3 | 5-OMe | 97 | 82:18 | 91 | [3] |
| 4 | 5-F | 99 | 78:22 | 93 | [3] |
| 5 | 5-Cl | 99 | 75:25 | 94 | [3] |
| 6 | 7-Me | 95 | 88:12 | 95 | [3] |
Experimental Protocol
To a solution of 3-nitroindole (0.1 mmol) and ethyl 4-mercapto-2-butenoate (0.12 mmol) in dichloromethane (1.0 mL) at 0 °C is added the quinine-based amine-squaramide catalyst (20 mol %). The reaction mixture is stirred at this temperature until the 3-nitroindole is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the final product.[3]
III. Phosphine-Catalyzed Enantioselective [3+2] Annulation
The dearomatization of 3-nitroindoles can also be accomplished through a chiral-phosphine-mediated [3+2] annulation reaction with allenoates. This method provides rapid access to a variety of cyclopentaindoline alkaloid scaffolds in a highly enantioselective manner.[6][7][8][9] Notably, this represents a novel application of phosphine-triggered cyclization in a dearomatization process.[6][7]
Signaling Pathway of the Catalytic Cycle
The catalytic cycle is initiated by the addition of the chiral phosphine to the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a nucleophilic attack on the C2 position of the 3-nitroindole. Subsequent intramolecular cyclization and catalyst regeneration yield the cyclopentaindoline product.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Palladium-Catalyzed Dearomative Methoxyallylation of 3-Nitroindoles with Allyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organocatalytic-asymmetric-dearomatization-of-3-nitroindoles-and-3-nitrobenzothiophenes-via-thiol-triggered-diastereo-and-enantioselective-double-michael-addition-reaction - Ask this paper | Bohrium [bohrium.com]
- 6. Dearomatization of 3-Nitroindoles by a Phosphine-Catalyzed Enantioselective [3+2] Annulation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-Nitroindole in the Development of Novel Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroindole is a versatile heterocyclic compound that holds significant promise as a foundational building block for the creation of new materials with unique electronic properties. The presence of the electron-withdrawing nitro group at the 3-position of the indole ring significantly modifies its electron density, making it an attractive moiety for the design of organic semiconductors, conductive polymers, and materials for optoelectronic devices. These materials are of interest for applications ranging from organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to sensors and energy storage systems.
This document provides an overview of the potential applications of 3-nitroindole in materials science, details on its synthesis, and protocols for the preparation of 3-nitroindole-containing materials. While the exploration of 3-nitroindole in electronic materials is an emerging field, the following sections outline the fundamental knowledge and experimental procedures to facilitate further research and development.
Rationale for Use in Electronic Materials
The unique electronic characteristics of materials derived from 3-nitroindole stem from the potent inductive and resonance effects of the nitro group. This functional group acts as a strong electron acceptor, which can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials. By incorporating 3-nitroindole into a polymer backbone or a small molecule, it is possible to engineer materials with specific band gaps, charge transport properties, and redox potentials.
Key Potential Electronic Properties:
-
N-type or Ambipolar Conduction: The electron-deficient nature of the 3-nitroindole unit can facilitate electron transport, leading to the development of n-type or ambipolar organic semiconductors. This is a critical need in organic electronics to enable the fabrication of complementary circuits.
-
Tunable Optoelectronic Properties: The strong intramolecular charge transfer interactions that can be established between a 3-nitroindole acceptor unit and a suitable donor moiety can lead to materials with interesting photophysical properties, including absorption and emission in the visible and near-infrared regions. This is relevant for applications in organic photovoltaics (OPVs) and OLEDs.
-
Enhanced Intermolecular Interactions: The polar nitro group can promote favorable intermolecular interactions, potentially leading to ordered solid-state packing, which is crucial for efficient charge transport in crystalline organic semiconductors.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitroindole
This protocol describes a regioselective synthesis of 3-nitroindole from indole under non-acidic and non-metallic conditions, which is advantageous for substrates sensitive to harsh acidic environments.[1][2]
Materials:
-
Indole or N-protected indole (e.g., N-Boc-indole) (1.0 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (2.0 mL)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of indole (or N-protected indole) in acetonitrile at 0 °C, add tetramethylammonium nitrate.
-
Slowly add trifluoroacetic anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-nitroindole.
Expected Yield: Yields can vary depending on the specific indole substrate, but for N-Boc-indole, yields of up to 97% have been reported under optimized conditions.[2]
Protocol 2: Electrochemical Synthesis of 3-Nitroindoles
This protocol outlines an electrochemical approach for the synthesis of 3-nitroindoles from nitroenamines, avoiding the use of harsh nitrating agents.[3][4][5]
Materials:
-
Appropriate nitroenamine precursor
-
Potassium iodide (KI)
-
Methanol (MeOH) as solvent
-
Undivided electrochemical cell
-
Glassy carbon anode and cathode
-
DC power supply
Procedure:
-
Prepare a solution of the nitroenamine precursor and potassium iodide in methanol in the undivided electrochemical cell.
-
Immerse the glassy carbon anode and cathode into the solution.
-
Apply a constant voltage to initiate the electrolysis. The reaction proceeds via a sequential paired electrolysis process.
-
The reaction involves the anodic oxidation of iodide to an iodine radical, which facilitates the cyclization of the nitroenamine.
-
Subsequent cathodic reduction and protonation generate a 3-nitroindoline intermediate.
-
This intermediate is then oxidized to the final 3-nitroindole product.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, work up the reaction mixture to isolate the 3-nitroindole product.
Data Presentation
Currently, there is a notable scarcity of published quantitative data specifically on the electronic properties of materials where 3-nitroindole is the primary active component. The field is still in its nascent stages, and further research is required to synthesize and characterize such materials. The tables below are presented as templates for researchers to populate as data becomes available.
Table 1: Electronic Properties of 3-Nitroindole-Based Small Molecules
| Compound ID | Molecular Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Charge Carrier Mobility (cm²/Vs) | Device Architecture | Reference |
| TBD | Structure of 3-nitroindole derivative | TBD | TBD | TBD | TBD | e.g., OFET | Citation |
| TBD | Structure of 3-nitroindole derivative | TBD | TBD | TBD | TBD | e.g., OPV | Citation |
TBD: To be determined through future experimental work.
Table 2: Properties of 3-Nitroindole-Containing Polymers
| Polymer ID | Monomer Structure(s) | Molecular Weight (kDa) | Electrical Conductivity (S/cm) | HOMO (eV) | LUMO (eV) | Method of Synthesis | Reference |
| TBD | Structure of 3-nitroindole monomer | TBD | TBD | TBD | TBD | e.g., Electropolymerization | Citation |
| TBD | Structure of 3-nitroindole copolymer | TBD | TBD | TBD | TBD | e.g., Chemical Polymerization | Citation |
TBD: To be determined through future experimental work.
Visualizations
Logical Workflow for Developing 3-Nitroindole-Based Electronic Materials
The following diagram illustrates a logical workflow for the development and characterization of new electronic materials based on 3-nitroindole.
Proposed Signaling Pathway for Charge Transport
The following diagram illustrates a conceptual signaling pathway for charge transport in a hypothetical p-type semiconductor material based on a 3-nitroindole derivative.
Conclusion and Future Outlook
3-Nitroindole presents a compelling platform for the design of novel organic electronic materials. Its inherent electronic properties, stemming from the strongly electron-withdrawing nitro group, offer a route to materials with tailored functionalities. While the synthesis of 3-nitroindole itself is well-established, the next critical step is the systematic synthesis and characterization of polymers and small molecules derived from it for electronic applications. Future research should focus on:
-
The synthesis of a library of 3-nitroindole-containing small molecules and polymers with varying donor-acceptor architectures.
-
Thorough characterization of their electronic and photophysical properties, including charge carrier mobility, conductivity, and absorption/emission spectra.
-
Fabrication and testing of these new materials in electronic devices such as OFETs, OLEDs, and OPVs to establish structure-property relationships.
The protocols and conceptual frameworks provided herein are intended to serve as a foundational guide for researchers venturing into this exciting and promising area of materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3-nitroindoles by sequential paired electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Trifluoroacetyl Nitrate as a Nitrating Agent for Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trifluoroacetyl nitrate as a highly effective nitrating agent for indoles. This method offers a mild and regioselective approach to synthesizing 3-nitroindoles, which are valuable intermediates in medicinal chemistry and organic synthesis.
Introduction
The nitration of indoles is a fundamental transformation in organic chemistry, yielding precursors for a wide array of biologically active compounds.[1][2][3] Traditional nitration methods often employ harsh acidic conditions, leading to poor regioselectivity and substrate degradation. Trifluoroacetyl nitrate (TFAN), generated in situ from a nitrate salt and trifluoroacetic anhydride (TFAA), has emerged as a superior reagent for this purpose.[1][2][3][4] It offers high regioselectivity for the 3-position of the indole nucleus under non-acidic and non-metallic conditions, making it compatible with a variety of sensitive functional groups.[1][2][3]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetyl nitrate is first generated in situ from the reaction of a nitrate source, such as tetramethylammonium nitrate, with trifluoroacetic anhydride.[1][2] This potent electrophile then reacts preferentially at the electron-rich C3 position of the indole ring to yield the 3-nitroindole product.[1][2] The reaction is highly regioselective, and if the 3-position is blocked, the reaction does not proceed smoothly.[1][2]
Figure 1: Proposed reaction mechanism for the nitration of indole.
Experimental Protocols
Materials and Equipment
-
Reagents: Substituted indole, tetramethylammonium nitrate (NMe₄NO₃), trifluoroacetic anhydride (TFAA), acetonitrile (CH₃CN), saturated sodium carbonate solution (Na₂CO₃), ethyl acetate (EA).
-
Equipment: Round-bottom flask or reaction tube, magnetic stirrer, ice bath, standard glassware for extraction and purification, Thin Layer Chromatography (TLC) apparatus.
General Procedure for the Nitration of Indoles
The following protocol is adapted from Zhang et al., 2023.[1]
-
To a reaction tube, add the indole substrate (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (420 mg) dissolved in acetonitrile (1 mL).
-
Stir the reaction at 0–5 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for indole nitration.
Data Presentation
The following table summarizes the yields for the nitration of various substituted indoles using the described protocol.
| Entry | Indole Substrate (Protecting Group/Substituent) | Product | Yield (%) |
| 1 | N-Boc | tert-butyl 3-nitro-1H-indole-1-carboxylate | 75 |
| 2 | N-Me | 1-methyl-3-nitro-1H-indole | 85 |
| 3 | N-Bn | 1-benzyl-3-nitro-1H-indole | 82 |
| 4 | 5-Me | 5-methyl-3-nitro-1H-indole | 88 |
| 5 | 5-OMe | 5-methoxy-3-nitro-1H-indole | 92 |
| 6 | 5-F | 5-fluoro-3-nitro-1H-indole | 78 |
| 7 | 5-Cl | 5-chloro-3-nitro-1H-indole | 80 |
| 8 | 5-Br | 5-bromo-3-nitro-1H-indole | 81 |
| 9 | 6-Cl | 6-chloro-3-nitro-1H-indole | 79 |
| 10 | 7-Me | 7-methyl-3-nitro-1H-indole | 86 |
Data adapted from Zhang et al., 2023.[1]
Safety Precautions
Trifluoroacetic anhydride (TFAA) and trifluoroacetic acid are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5] Trifluoroacetic anhydride reacts violently with water. Ensure all glassware is dry and store the reagent under inert gas.
Figure 3: Key safety considerations for the nitration reaction.
Conclusion
The use of trifluoroacetyl nitrate generated in situ provides a mild, efficient, and highly regioselective method for the synthesis of 3-nitroindoles.[1][3] This protocol is applicable to a wide range of substituted indoles and offers a valuable alternative to traditional nitration techniques, particularly for sensitive substrates encountered in drug development and complex molecule synthesis.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. unitedchem.com [unitedchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
challenges and solutions in the synthesis of 3-nitroindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitroindole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-nitroindole, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my yield of 3-nitroindole consistently low?
Answer: Low yields in 3-nitroindole synthesis are a common challenge and can stem from several factors:
-
Acid-Catalyzed Polymerization: Indole is highly susceptible to polymerization in the presence of strong acids, which are often used in traditional nitration methods (e.g., HNO₃/H₂SO₄). This is a major cause of reduced yield.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of nitrating agent and solvent can significantly impact yield. For instance, in some methods, temperatures below 0-5°C or above 25°C can lead to trace amounts of product or no reaction at all.[2]
-
Reagent Quality and Stoichiometry: The purity of indole and the nitrating agent is crucial. Impurities can lead to side reactions. Incorrect stoichiometry of reagents can result in incomplete conversion or increased side product formation.
-
Product Decomposition: 3-nitroindole can be sensitive to the reaction conditions and may decompose during a lengthy or high-temperature reaction. It is also important to quench the reaction promptly upon completion to avoid product degradation.[3]
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. 3-nitroindole's polarity and potential for adsorption onto silica gel can make chromatographic purification challenging.
Solutions:
-
Employ Milder Nitrating Agents: To avoid polymerization, consider using non-acidic nitrating agents such as benzoyl nitrate or ethyl nitrate.[1] Acetyl nitrate, often generated in situ, is another effective and milder alternative.[4][5]
-
Optimize Reaction Parameters: Carefully control the temperature, addition rate of reagents, and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.[6]
-
Protect the Indole Nitrogen: N-protection of the indole ring (e.g., with Boc or sulfonyl groups) can prevent polymerization and improve the regioselectivity and yield of the nitration. The protecting group can be removed in a subsequent step.[4]
-
Refine Workup and Purification Techniques: Ensure efficient extraction with an appropriate solvent. During purification by column chromatography, careful selection of the eluent system is necessary to minimize product loss.
Question 2: I am observing multiple spots on my TLC plate besides the desired 3-nitroindole. What are these side products?
Answer: The formation of side products is a frequent issue in the nitration of indole. The most common impurities include:
-
Other Nitroindole Isomers: While the 3-position is the most nucleophilic and generally favored for electrophilic substitution, nitration can also occur at other positions on the indole ring, particularly under harsh acidic conditions. Dinitro-substituted indoles can also be formed.[7]
-
Polymeric Materials: As mentioned, acid-catalyzed polymerization of indole is a significant side reaction, resulting in insoluble, often colored, materials that can complicate purification.[1]
-
Oxidation Products: Strong nitrating agents can oxidize the indole ring, leading to a variety of degradation products.
-
Starting Material: Incomplete reaction will result in the presence of unreacted indole in your crude product.
Solutions:
-
Improve Regioselectivity: Using milder and more regioselective nitrating agents can minimize the formation of other nitro-isomers. N-protection of the indole can also direct nitration to the 3-position.
-
Control Reaction Conditions: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Purification Strategies: Careful column chromatography is typically required to separate 3-nitroindole from its isomers and other impurities. Recrystallization may also be an effective purification method for the final product.
Question 3: My purified 3-nitroindole appears dark and discolored. Is it stable?
Answer: The stability of 3-nitroindole can be a concern. Discoloration can be an indication of degradation.
-
Light and Air Sensitivity: Nitroaromatic compounds can be sensitive to light and air, leading to gradual decomposition and the formation of colored impurities.
-
Residual Impurities: The presence of even small amounts of acidic or basic impurities from the workup can catalyze decomposition over time.
Solutions:
-
Storage Conditions: Store purified 3-nitroindole in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Purification: Ensure all residual acids or bases from the synthesis are removed during the workup and purification steps. Washing with a dilute sodium bicarbonate solution and then with brine during the extraction can help neutralize residual acid.
-
Use Freshly Prepared or Purified Material: For subsequent reactions, it is often best to use freshly prepared and purified 3-nitroindole to ensure the best results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 3-nitroindole?
A1: The primary challenges include:
-
Low Yields: Often due to polymerization of the indole starting material under acidic conditions.[2]
-
Harsh Reaction Conditions: Traditional methods often employ strong, corrosive acids like nitric and sulfuric acid, which are hazardous and not environmentally friendly.[2][6]
-
Poor Regioselectivity: Formation of other nitroindole isomers can occur, complicating purification.
-
Side Reactions: Besides polymerization, oxidation of the indole ring can also be a competing reaction.
-
Purification Difficulties: The separation of 3-nitroindole from side products and polymeric material can be challenging.[5]
Q2: What are the advantages of using non-acidic methods for 3-nitroindole synthesis?
A2: Non-acidic methods offer several advantages:
-
Higher Yields: By avoiding strong acids, the problem of indole polymerization is minimized, leading to better yields.
-
Milder Reaction Conditions: These methods are generally safer and more environmentally friendly.[6][8]
-
Improved Functional Group Tolerance: Non-acidic conditions are often compatible with a wider range of functional groups on the indole substrate.[2]
-
Enhanced Regioselectivity: Many modern non-acidic methods provide high regioselectivity for the 3-position.[6]
Q3: Can I directly nitrate indole with a mixture of nitric and sulfuric acid?
A3: While it is possible, direct nitration of indole with a mixture of nitric and sulfuric acid is generally not recommended. The strongly acidic conditions lead to significant polymerization of the indole, resulting in very low yields of 3-nitroindole.[1] This method is often more suitable for less reactive aromatic compounds.
Q4: What is the role of an N-protecting group in the synthesis of 3-nitroindole?
A4: Protecting the nitrogen of the indole ring with a suitable group (e.g., acetyl, Boc, phenylsulfonyl) serves several important functions:
-
It prevents the protonation of the indole nitrogen in acidic media, which deactivates the ring towards electrophilic attack.
-
It significantly reduces the tendency of the indole to polymerize.
-
It can improve the solubility of the indole derivative in organic solvents.
-
It can influence the regioselectivity of the nitration. The protecting group can be removed after the nitration step to yield the free 3-nitroindole.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for a modern, non-acidic method for the synthesis of N-Boc-3-nitroindole.
| Entry | Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |
| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 78 |
| 2 | KNO₃ | (CF₃CO)₂O | DCM | 0-5 | Trace |
| 3 | NBu₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 56 |
| 4 | NMe₄NO₃ | (Ac)₂O | DCM | 0-5 | NR |
| 5 | NMe₄NO₃ | (CF₃SO₂)₂O | DCM | 0-5 | Trace |
| 6 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 85 |
| 7 | NMe₄NO₃ | (CF₃CO)₂O | THF | 0-5 | 41 |
| 8 | NMe₄NO₃ | (CF₃CO)₂O | DMSO | 0-5 | Trace |
| 9 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0-5 | 97 |
| 10 | NMe₄NO₃ | (CF₃CO)₂O | DCM | -20 | NR |
| 11 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 25 | Trace |
Data adapted from Zhang et al., 2023.[2] NR = No Reaction.
Experimental Protocols
1. Synthesis of N-Boc-3-nitroindole via a Non-Acidic Method
This protocol is based on the work of Zhang et al. (2023) and utilizes trifluoroacetyl nitrate generated in situ.[6]
-
Materials:
-
N-Boc-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated sodium carbonate solution
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction tube, add N-Boc-indole (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (420 mg, 2 mmol) in acetonitrile (1 mL) to the cooled mixture.
-
Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 3-Nitroindole using Acetyl Nitrate (General Procedure)
This is a general procedure for the nitration of an N-protected indole using acetyl nitrate generated in situ.[4][5]
-
Materials:
-
N-protected indole
-
Acetic anhydride
-
Nitric acid (fuming)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice-salt bath
-
-
Procedure:
-
Prepare a solution of acetyl nitrate by slowly adding fuming nitric acid to cooled (0 °C) acetic anhydride. Caution: This reaction is exothermic and acetyl nitrate is explosive; it should be prepared and used with extreme care at low temperatures.
-
In a separate flask, dissolve the N-protected indole in a suitable solvent like dichloromethane.
-
Cool the indole solution to the desired low temperature (e.g., -70 °C to 0 °C, depending on the substrate).
-
Slowly add the freshly prepared cold acetyl nitrate solution to the indole solution while maintaining the low temperature.
-
Stir the reaction mixture at the low temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of 3-nitroindole.
Caption: Troubleshooting logic for low yields in 3-nitroindole synthesis.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
common side products in the nitration of 1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1H-indole. Our goal is to help you anticipate and address common challenges, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of 1H-indole?
A1: The nitration of 1H-indole, while seemingly straightforward, can lead to a variety of side products depending on the reaction conditions. The most prevalent of these include:
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Polymeric materials: Under strongly acidic conditions, such as with a mixture of nitric acid and sulfuric acid, indole is prone to acid-catalyzed polymerization, resulting in intractable tars.[1]
-
Dinitrated indoles: The formation of dinitroindoles is a common issue, particularly with potent nitrating agents or extended reaction times. The most frequently observed isomers are 3,5- and 3,6-dinitroindoles.[2][3]
-
Other regioisomers: While the C-3 position is the most electron-rich and thus the primary site of electrophilic attack, nitration can also occur at other positions on the benzene ring (the bz positions), most notably at C-6. The ratio of these isomers is highly dependent on the reaction conditions and the presence of protecting groups.
-
N-Nitrosoindoles: In the presence of nitrous acid, which can be formed from nitrite impurities or as a byproduct, N-nitrosoindoles can be generated.
Q2: Why is polymerization a significant problem in indole nitration?
A2: Indole is highly susceptible to acid-catalyzed polymerization. The protonation of the indole ring at the C-3 position generates a reactive indoleninium cation. This cation can then act as an electrophile and attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that leads to the formation of high molecular weight polymers. This is particularly problematic when using strong acids like sulfuric acid as a catalyst.[1]
Q3: How can I minimize the formation of dinitrated side products?
A3: To reduce dinitration, consider the following strategies:
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Use milder nitrating agents: Reagents like acetyl nitrate or benzoyl nitrate are generally less aggressive than mixed nitric and sulfuric acids and can provide better control over the reaction.
-
Control the stoichiometry: Use of a minimal excess of the nitrating agent can help to prevent over-nitration.
-
Maintain low temperatures: Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration step more significantly than the first, thus favoring the mono-nitrated product.
-
Employ N-protection: Protecting the indole nitrogen with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and improve the selectivity for mono-nitration.
Q4: What is the typical regioselectivity of indole nitration, and how can it be controlled?
A4: The preferred site of electrophilic attack on the 1H-indole ring is the C-3 position due to the higher electron density of the pyrrole ring compared to the benzene ring. However, the regioselectivity can be influenced by several factors:
-
Nitrating agent: Milder reagents tend to favor C-3 nitration more selectively.
-
Reaction conditions: Harsher conditions can lead to a decrease in regioselectivity and the formation of benzene-ring nitrated products.
-
N-Protecting groups: The use of an N-protecting group can influence the position of nitration. For instance, with N-sulfonyl protected indoles, a notable amount of the 6-nitro isomer can be formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-nitroindole and formation of a dark, insoluble tar. | Acid-catalyzed polymerization of the indole starting material. | • Avoid the use of strong acids like H₂SO₄. • Employ milder, non-acidic nitrating agents such as acetyl nitrate or benzoyl nitrate. • Perform the reaction at low temperatures to minimize acid-catalyzed decomposition. |
| Significant formation of dinitroindole isomers. | • Use of a highly reactive nitrating agent (e.g., mixed acid). • Excess of the nitrating agent. • Elevated reaction temperature or prolonged reaction time. | • Switch to a milder nitrating agent. • Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents). • Maintain a low reaction temperature and monitor the reaction progress closely to quench it upon completion. |
| Presence of multiple mono-nitroindole isomers (e.g., 3-nitro-, 5-nitro-, 6-nitroindole). | • Reaction conditions are not optimized for regioselectivity. • The chosen nitrating agent has low selectivity. | • For preferential C-3 nitration, use milder reagents at low temperatures. • If a different isomer is desired, specific synthetic routes targeting that isomer may be necessary. For example, the synthesis of 6-nitroindole can be achieved through alternative methods not involving direct nitration of indole. |
| Formation of colored impurities that are difficult to remove. | These can arise from various side reactions, including oxidation and the formation of nitroso compounds. | • Ensure the purity of the starting materials and reagents. • Degas solvents to remove dissolved oxygen. • Use purification techniques such as column chromatography with a suitable solvent system to separate the desired product from colored impurities. |
Data Presentation
Table 1: Regioselectivity and Yields in the Nitration of 1H-Indole Derivatives with Various Nitrating Agents
| Indole Derivative | Nitrating Agent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 1H-Indole | Benzoyl nitrate | Acetonitrile | 0 | 3-Nitroindole | ~30-40 | Pelkey & Gribble, 1999 |
| N-Boc-1H-indole | (CF₃CO)₂O, NMe₄NO₃ | CH₃CN | 0-5 | N-Boc-3-nitroindole | 97 | Li et al., 2023[4] |
| N-Phenylsulfonyl-1H-indole | Acetyl nitrate | Acetic anhydride | -60 | 3-Nitro-1-(phenylsulfonyl)indole, 6-Nitro-1-(phenylsulfonyl)indole | 83 (98:2 ratio) | Pelkey & Gribble, 1999 |
| 2-Methylindole | HNO₃/H₂SO₄ | Acetic Acid | - | 2-Methyl-5-nitroindole | - | Noland et al., 1965[3] |
| 2-Methylindole | Benzoyl nitrate | - | - | 2-Methyl-3-nitroindole | - | Noland et al., 1965[3] |
| 3-Acetylindole | Conc. HNO₃ | - | - | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | Predominantly 6-nitro | Noland & Rush, 1966[2] |
Experimental Protocols
Protocol 1: Nitration of N-Boc-1H-indole using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride
This modern, non-acidic protocol provides high regioselectivity for the 3-position and minimizes side product formation.[4]
-
Reaction Setup: To a solution of N-Boc-1H-indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
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Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in acetonitrile (2 mL) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Classical Nitration of Indole using Nitric Acid and Sulfuric Acid (Caution: High potential for side products)
This protocol illustrates a classical method and highlights the challenges associated with using strong acids.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) while cooling in an ice-salt bath to maintain a temperature below 0 °C.
-
Reaction Setup: Dissolve 1H-indole (1.0 mmol) in a suitable solvent such as acetic anhydride or dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel. Cool the solution to -10 °C.
-
Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the temperature does not rise above -5 °C.
-
Reaction and Quenching: After the addition is complete, stir the mixture for a short period (e.g., 15-30 minutes) at low temperature. Quench the reaction by pouring it onto crushed ice.
-
Work-up and Purification: Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product will likely be a mixture of isomers and polymeric material requiring extensive purification by column chromatography.
Visualizations
Reaction Pathways
Caption: Reaction pathways in the nitration of 1H-indole.
Experimental Workflow: Modern vs. Classical Nitration
Caption: Comparison of modern and classical indole nitration workflows.
Logical Relationship: Troubleshooting Side Products
Caption: Troubleshooting logic for common side products in indole nitration.
References
Technical Support Center: Purification of Crude 3-Nitro-1H-Indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-nitro-1H-indole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound sticking to silica gel: this compound may have strong interactions with the acidic silica gel. 2. Improper solvent system: The eluent may be too polar, causing co-elution with impurities, or not polar enough, resulting in the compound remaining on the column. 3. Column overloading: Too much crude material was loaded onto the column. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent). 2. Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of ethyl acetate and petroleum ether or hexanes. Gradually increase the polarity. An Rf value of 0.2-0.3 for the desired compound on TLC is often a good starting point for column separation. 3. As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 (w/w). |
| Co-elution of Impurities with Product | 1. Similar polarity of impurities: Side products from the nitration of indole, such as isomeric nitroindoles (e.g., 4-nitro-, 6-nitro-) or dinitroindoles, may have polarities close to the 3-nitro isomer. 2. Inefficient column packing: Channels or cracks in the silica gel bed can lead to poor separation. | 1. Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity. This can help resolve compounds with close Rf values. 2. Ensure the column is packed uniformly. A slurry packing method is generally preferred to dry packing to avoid air bubbles and channels. |
| Product Decomposes on Silica Gel Column | Acid sensitivity: The acidic nature of silica gel may cause degradation of sensitive indole compounds. | 1. Use deactivated silica gel (see above). 2. Consider using a different stationary phase, such as neutral or basic alumina. However, test with TLC first as the elution order may change. 3. Minimize the time the compound spends on the column by using flash chromatography with optimized solvents. |
| Difficulty in Achieving Crystallization | 1. Presence of impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too insoluble. 3. Supersaturation not achieved: The solution may not be concentrated enough. | 1. First, attempt to purify the crude material by column chromatography to remove the bulk of impurities. 2. For recrystallization, a good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or ethanol/water mixtures are often good starting points for indole derivatives. Experiment with different solvent systems. 3. After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth. |
| Oily Product Obtained After Recrystallization | "Oiling out": The compound is coming out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. | 1. Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a slightly larger volume of the solvent may also help. 2. Try a different recrystallization solvent with a lower boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the nitration of indole and can include:
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Isomeric nitroindoles: Nitration can also occur at other positions on the indole ring, leading to the formation of 4-nitro-1H-indole, 5-nitro-1H-indole, 6-nitro-1H-indole, and 7-nitro-1H-indole.
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Dinitroindoles: Over-nitration can lead to the formation of various dinitroindole isomers.[1]
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Unreacted starting materials: Residual indole may be present.
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Polymerization products: Indole and its derivatives can be sensitive to strong acidic conditions used in nitration, leading to the formation of polymeric byproducts.[2]
Q2: Which purification technique is better for this compound: column chromatography or recrystallization?
A2: The choice of purification technique depends on the level of impurities.
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For very crude material with multiple impurities: Column chromatography is generally the preferred first step to separate the desired this compound from isomeric byproducts and other impurities.
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For material that is already relatively pure: Recrystallization can be a highly effective final purification step to obtain a product with high purity and good crystal morphology. Often, a combination of both methods is used for the best results: an initial purification by column chromatography followed by recrystallization.
Q3: What is a good solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?
A3: A good starting point for TLC analysis is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes. A common ratio to start with is 1:4 or 1:3 (ethyl acetate:petroleum ether). The polarity can be adjusted to achieve an Rf value of approximately 0.2-0.4 for the this compound spot, which allows for good separation from both more polar and less polar impurities.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly used for indole derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Quantitative Data Summary
The following table summarizes typical yields reported for the synthesis of 3-nitroindole derivatives, which includes a purification step. Note that yields are for the overall reaction and not just the purification step.
| Product | Purification Method | Overall Yield (%) | Reference |
| tert-butyl this compound-1-carboxylate | Silica gel column chromatography (ethyl acetate/petroleum ether) | 97% | [3] |
| 2-methyl-3-nitro-1H-indole | Silica gel column chromatography (ethyl acetate/petroleum ether) | 85% | [3] |
| 5-bromo-3-nitro-1H-indole | Silica gel column chromatography (ethyl acetate/petroleum ether) | 92% | [3] |
| 2-phenyl-3-nitro-1H-indole | Not specified | 88% | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Ethyl acetate
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Petroleum ether (or hexanes)
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Glass column with stopcock
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Test various ratios of ethyl acetate/petroleum ether. Aim for an Rf of 0.2-0.3 for the this compound spot.
-
Column Packing:
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Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
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Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
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Crude or partially purified this compound
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Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (sparingly soluble at room temperature, very soluble when hot).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
References
thermal and photochemical stability of 3-nitro-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal and photochemical stability of 3-nitro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry environment at temperatures between 2-8°C.
Q2: What are the potential degradation pathways for this compound under thermal and photochemical stress?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and indole compounds, the following pathways are plausible:
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Thermal Degradation: Prolonged exposure to high temperatures may lead to decomposition. For the related compound 3-nitro-1-tosyl-1H-indole, heating above 120°C can cause the loss of the tosyl group to form this compound. Further heating of this compound could potentially lead to polymerization or fragmentation of the indole ring.
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Photochemical Degradation: Exposure to UV light is a likely cause of degradation. A common photochemical reaction for aromatic nitro compounds is the nitro-nitrito rearrangement, which can lead to the formation of highly reactive intermediates. These intermediates can then undergo further reactions, leading to a variety of degradation products.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3] This method should be capable of separating the intact this compound from its potential degradation products. UV detection is suitable for this compound.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution at room temperature.
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Possible Cause: Your this compound may be degrading due to exposure to ambient light and/or elevated temperatures. The recommended storage condition for the solid is 2-8°C, and solutions should also be protected from light and stored at low temperatures when not in use.
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Solution:
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Prepare fresh solutions of this compound for your experiments.
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Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.
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Store solutions at 2-8°C when not in use.
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If you continue to see degradation, consider preparing solutions immediately before use.
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Problem 2: My thermal stress study of this compound is showing inconsistent results.
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Possible Cause: Inconsistent heating, presence of impurities, or interaction with the solvent could be contributing to variable degradation rates. The purity of the starting material is crucial for obtaining reproducible results.
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Solution:
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Ensure uniform and accurate temperature control during your experiments. Use a calibrated oven or heating block.
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Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before starting the stability study.
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Consider the solvent used for the study. Polar solvents may influence the degradation pathway. Ensure the solvent is of high purity and de-gassed if necessary to prevent oxidative degradation.
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Problem 3: I am not observing any degradation in my photostability study.
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Possible Cause: The light source or the duration of exposure may not be sufficient to induce degradation. The concentration of the solution might also be too high, leading to self-shielding effects.
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Solution:
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Ensure your light source provides a sufficient and consistent output in the UV range. Refer to ICH Q1B guidelines for photostability testing for appropriate light sources and exposure levels.[3]
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Increase the duration of light exposure.
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Use a more dilute solution of this compound to minimize self-shielding.
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Ensure the sample container is transparent to the wavelength of the light source being used.
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Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the thermal and photochemical stability of this compound. The following table summarizes the available qualitative information.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | >120°C (for 3-nitro-1-tosyl-1H-indole) | Desulfonylation to form this compound. | |
| Photochemical Stability | UV light (for 3-nitro-1-tosyl-1H-indole) | Induces nitro-to-nitrito rearrangement. | |
| Storage Stability | Sealed, dry, 2-8°C | Recommended storage condition for solid. |
Experimental Protocols
The following are suggested protocols for assessing the thermal and photochemical stability of this compound, based on general principles of forced degradation studies.[1][2][3][4][5]
Protocol 1: Thermal Stability Assessment
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer of relevant pH) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Transfer aliquots of the solution into sealed vials.
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Place the vials in a calibrated oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
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Include a control sample stored at the recommended storage condition (2-8°C) and protected from light.
-
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Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
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Analysis:
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Immediately cool the withdrawn samples to halt further degradation.
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Analyze the samples by a validated stability-indicating HPLC method.
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Determine the percentage of this compound remaining and the formation of any degradation products.
-
-
Data Evaluation: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and half-life (t½) at each temperature. Use the Arrhenius equation to evaluate the temperature dependence of the degradation.
Protocol 2: Photochemical Stability Assessment
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).
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Stress Conditions:
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Place the solution in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
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Expose the sample to a specified light intensity for a defined duration.
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Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions to serve as a dark control.
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Time Points: Withdraw samples at various time points during the exposure.
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Analysis:
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Analyze the samples immediately using a validated stability-indicating HPLC method.
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Determine the percentage of this compound remaining and the formation of any photodegradation products.
-
-
Data Evaluation: Calculate the rate of photodegradation. If possible, determine the quantum yield of the degradation process.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
References
strategies to overcome low yields in 3-nitroindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 3-nitroindole, with a focus on strategies to improve low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 3-nitroindole synthesis using strong acids like nitric acid is resulting in a very low yield and a complex mixture of products. What is causing this and how can I improve it?
A1: Low yields and product mixtures are common issues when using strong acids for indole nitration. The primary causes include:
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Acid-catalyzed Polymerization: Indole is highly susceptible to polymerization under strongly acidic conditions, which significantly reduces the yield of the desired product.[1]
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Lack of Regioselectivity: While the C3 position is electronically favored for electrophilic attack, strong nitrating conditions can lead to a lack of selectivity, resulting in nitration at other positions on the indole ring (e.g., C5 or C6), creating a mixture of isomers that are difficult to separate.[1][2]
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Degradation of Starting Material: The harsh reaction conditions can lead to the degradation of the sensitive indole ring.
Troubleshooting Strategies:
-
Switch to Milder Nitrating Agents: Employ non-acidic and milder nitrating agents to avoid polymerization and improve regioselectivity. A highly effective alternative is the use of in situ generated trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[3][4][5] This method has been shown to produce 3-nitroindoles in good to excellent yields under non-acidic and non-metallic conditions.[3]
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Protect the Indole Nitrogen: Introducing a protecting group on the indole nitrogen (N-protection) can prevent polymerization and direct the nitration to the C3 position. Common protecting groups include Boc (tert-butyloxycarbonyl), Ac (acetyl), and sulfonyl derivatives.[6] These groups can be removed after the nitration step.[3][5]
-
Use of Acetyl Nitrate at Low Temperatures: The in situ generation of acetyl nitrate at low temperatures is another effective method for the nitration of N-protected indoles, often providing good to excellent yields.[6]
Q2: I am observing the formation of multiple nitro-isomers. How can I increase the regioselectivity for the C3 position?
A2: Achieving high C3-regioselectivity is crucial for a successful synthesis. Here are key strategies:
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Avoid Strong Acids: As mentioned, strong acids can lead to protonation at the C3 position, deactivating the pyrrole ring for further electrophilic attack and promoting substitution on the benzene ring.[1]
-
Utilize N-Protection: N-protected indoles consistently show higher regioselectivity for C3 nitration.[6] The protecting group modulates the electronics of the indole ring and sterically hinders attack at other positions.
-
Employ Regioselective Reagents: The combination of ammonium tetramethylnitrate with trifluoroacetic anhydride is reported to be highly regioselective for the C3 position of various indole substrates.[3] If the C3 position is already occupied, this protocol does not proceed, highlighting its strong regioselectivity.[3]
Q3: My indole substrate has electron-withdrawing or electron-donating groups. How do these substituents affect the reaction yield and what should I consider?
A3: The electronic properties and position of substituents on the indole ring can significantly influence the outcome of the nitration.
-
Electron-Donating Groups (EDGs): EDGs on the benzene ring generally activate the indole system towards electrophilic substitution and can lead to good yields.
-
Electron-Withdrawing Groups (EWGs): EWGs can deactivate the ring, potentially requiring slightly harsher conditions or resulting in lower yields. However, methods like the trifluoroacetyl nitrate protocol have been shown to be compatible with a range of EWGs, providing good to excellent yields.[3]
-
Steric Hindrance: Bulky substituents, particularly at the C4 position, can sterically hinder the approach of the nitrating agent to the C3 position, leading to lower yields.[3] Substituents at positions 5, 6, and 7 generally have a smaller impact on the reaction's success.[3][5]
Q4: Are there any "greener" or more environmentally friendly alternatives to traditional nitration methods?
A4: Yes, developing more sustainable methods is a key area of research.
-
Non-Acidic, Metal-Free Nitration: The aforementioned method using ammonium tetramethylnitrate and trifluoroacetic anhydride is considered more environmentally friendly as it avoids the use of strong, corrosive acids and heavy metals.[3][7]
-
Biocatalytic Nitration: While still an emerging field, enzymatic approaches offer the potential for highly selective nitrations under mild, aqueous conditions, representing a very attractive green alternative.[8]
Experimental Protocols
Key Experiment: Regioselective Synthesis of 3-Nitroindoles under Non-Acidic Conditions[3]
This protocol describes the nitration of N-Boc-indole using ammonium tetramethylnitrate and trifluoroacetic anhydride.
Materials:
-
N-Boc-indole (1.0 mmol)
-
Ammonium tetramethylnitrate (1.5 mmol)
-
Trifluoroacetic anhydride (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred solution of N-Boc-indole in dichloromethane at 0-5 °C, add ammonium tetramethylnitrate.
-
Slowly add trifluoroacetic anhydride to the mixture.
-
Allow the reaction to stir at this temperature for the time specified by monitoring with TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-nitroindole.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Nitration of N-Boc-Indole [9]
| Entry | Nitrating Agent | Anhydride | Solvent | Temperature (°C) | Yield (%) |
| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 78 |
| 2 | KNO₃ | (CF₃CO)₂O | DCM | 0-5 | Trace |
| 3 | NMe₄NO₃ | Ac₂O | DCM | 0-5 | 45 |
| 4 | NMe₄NO₃ | (CF₃CO)₂O | DCE | 0-5 | 65 |
| 5 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0-5 | 55 |
| 6 | NMe₄NO₃ | (CF₃CO)₂O | THF | 0-5 | No Reaction |
| 7 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 25 | 97 |
| 8 | NMe₄NO₃ | (CF₃CO)₂O | DCM | -20 | 60 |
Table 2: Substrate Scope for the Non-Acidic Nitration of Substituted Indoles [3]
| Product | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) |
| 2a | Boc | H | H | H | H | 97 |
| 2f | Boc | Me | H | H | H | 89 |
| 2k | Boc | H | H | Cl | H | 92 |
| 2m | Boc | H | H | NO₂ | H | 85 |
| 2o | Boc | H | H | H | H | 88 |
| 2p | Boc | H | Me | Cl | H | 90 |
Visualizations
Experimental Workflow for Non-Acidic 3-Nitroindole Synthesis
Caption: Workflow for the non-acidic synthesis of 3-nitroindole.
Troubleshooting Logic for Low Yield in 3-Nitroindole Synthesis
Caption: Decision tree for troubleshooting low yields in 3-nitroindole synthesis.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
optimizing reaction conditions for the synthesis of 3-nitro-1-tosyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-nitro-1-tosyl-1H-indole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-nitro-1-tosyl-1H-indole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrating Agent: The chosen nitrating agent may not be sufficiently reactive under the selected conditions. 2. Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of reactants or products. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. 4. Presence of Water: Moisture can deactivate the nitrating agent, especially in methods sensitive to water. | 1. Select an appropriate nitrating agent. For a classical approach, a mixture of nitric acid and sulfuric acid is effective. For a non-acidic alternative, consider using an ammonium nitrate and an anhydride like trifluoroacetic anhydride.[1] 2. Carefully control the reaction temperature. For the nitric acid/sulfuric acid method, maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. For the non-acidic method, the reaction can also be performed at low temperatures (e.g., 0-5 °C).[1] 3. Ensure accurate measurement of all reagents. Use precise molar equivalents as specified in the protocol. 4. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: While the C3 position is the most nucleophilic, nitration can also occur at other positions on the indole ring, particularly under harsh acidic conditions. 2. Di-nitration: Use of excess nitrating agent or prolonged reaction times can lead to the formation of di-nitro products. | 1. Employ a milder, more regioselective nitrating agent. The non-acidic method using ammonium nitrate and trifluoroacetic anhydride can offer better control over regioselectivity.[2] 2. Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1 equivalents) to ensure complete reaction without promoting di-nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Starting Material (1-tosyl-1H-indole) in the Final Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Nitrating Agent: The amount of nitrating agent was not enough to convert all the starting material. | 1. Increase the reaction time. Monitor the reaction by TLC until the starting material spot is no longer visible. 2. Use a slight excess of the nitrating agent. Ensure the molar ratio of the nitrating agent to the starting material is appropriate. |
| Product Decomposition | 1. High Reaction Temperature: The tosyl group can be cleaved at elevated temperatures, leading to the formation of 3-nitro-1H-indole.[1] 2. Exposure to Light: The product may be sensitive to UV light, which can induce a nitro-to-nitrito rearrangement. | 1. Maintain strict temperature control throughout the reaction. Avoid prolonged heating, especially in polar solvents. 2. Protect the reaction mixture from light. Use amber glassware or wrap the reaction vessel in aluminum foil. |
| Difficult Purification | 1. Presence of Closely Eluting Impurities: Byproducts or isomers may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily, making isolation difficult. | 1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Attempt recrystallization from a suitable solvent system. Test various solvents to find one that provides good crystals. If the product remains an oil, purification by column chromatography is the primary method. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group on the indole nitrogen?
A1: The tosyl group serves two main purposes. Firstly, it acts as a protecting group, preventing unwanted reactions at the nitrogen atom. Secondly, as an electron-withdrawing group, it modifies the electronic properties of the indole ring, influencing the regioselectivity of electrophilic substitution reactions like nitration.
Q2: Which position of the 1-tosyl-1H-indole is most reactive towards nitration?
A2: The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic. This makes it the primary site of attack for the electrophilic nitronium ion (NO₂⁺), leading to the preferential formation of 3-nitro-1-tosyl-1H-indole.
Q3: Can I use other protecting groups on the indole nitrogen?
A3: Yes, other protecting groups can be used. However, the nature of the protecting group can influence the reactivity and regioselectivity of the nitration reaction. The tosyl group is commonly used due to its stability and its ability to direct the nitration to the C3 position.
Q4: What are the safety precautions I should take during this synthesis?
A4: When using the nitric acid/sulfuric acid method, it is crucial to handle these strong acids with extreme care in a well-ventilated fume hood. The reaction is highly exothermic, and the addition of the nitrating mixture should be done slowly and at a low temperature to control the reaction rate. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of 3-nitro-1-tosyl-1H-indole can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) or TLC can be used to assess the purity.
Experimental Protocols
Protocol 1: Classical Nitration using Nitric Acid and Sulfuric Acid
This method is a traditional approach for the nitration of aromatic compounds.
Materials:
-
1-tosyl-1H-indole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 1-tosyl-1H-indole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (10 eq) to the solution while maintaining the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (10 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 1-tosyl-1H-indole over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 3-nitro-1-tosyl-1H-indole.
Protocol 2: Non-Acidic Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride
This method provides a milder alternative to the classical approach.[2]
Materials:
-
1-tosyl-1H-indole
-
Ammonium Nitrate (NH₄NO₃)
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated Sodium Carbonate solution (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Add 1-tosyl-1H-indole (1.0 eq) and ammonium nitrate (1.1 eq) to a reaction tube.
-
Dissolve the solids in acetonitrile.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile to the reaction mixture.
-
Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 3-nitro-1-tosyl-1H-indole.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Nitro-1-tosyl-1H-indole
| Parameter | Method 1: HNO₃/H₂SO₄ | Method 2: NH₄NO₃/(CF₃CO)₂O |
| Nitrating Agent | Nitronium ion (NO₂⁺) generated in situ | Trifluoroacetyl nitrate generated in situ |
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 1-2 hours | 4 hours |
| Yield | Moderate to Good | Good to Excellent[2] |
| Regioselectivity | Generally good for C3, but risk of other isomers | High for C3[2] |
| Safety Concerns | Highly corrosive and exothermic | Milder conditions, but trifluoroacetic anhydride is corrosive and moisture-sensitive |
Visualizations
Caption: Experimental workflow for the synthesis of 3-nitro-1-tosyl-1H-indole.
Caption: Troubleshooting logic for the synthesis of 3-nitro-1-tosyl-1H-indole.
References
Technical Support Center: Synthesis of 3-Nitroindoles without Strong Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-nitroindoles while avoiding the use of strong, corrosive acids. Traditional methods often rely on harsh reagents like nitric and sulfuric acid, which can lead to poor regioselectivity, low yields, and safety hazards.[1][2][3] This guide focuses on a mild, non-acidic, and metal-free alternative.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using strong acids for the nitration of indoles?
A1: Strong acids like concentrated nitric acid can lead to several issues, including potential safety hazards, environmental concerns, low product yields, and poor functional group compatibility.[1][2] They can also cause polymerization of the indole ring.[4]
Q2: What is the primary alternative method described in this guide?
A2: This guide focuses on a regioselective synthesis of 3-nitroindoles using ammonium tetramethylnitrate and trifluoroacetic anhydride under non-acidic and non-metallic conditions.[1][2][3][5][6]
Q3: What is the key nitrating agent in this alternative method?
A3: The active nitrating agent is trifluoroacetyl nitrate (CF₃COONO₂), which is generated in situ from the reaction of ammonium tetramethylnitrate and trifluoroacetic anhydride.[1][2][3][5][6]
Q4: Is a protecting group on the indole nitrogen necessary for this reaction?
A4: Yes, the use of an N-Boc (tert-butyloxycarbonyl) protecting group is highlighted in the described protocol. While nitration of unprotected indole was not successful, N-protected indoles with methyl, Boc, and tosyl groups underwent nitration successfully.[7] The deprotection of N-Boc-3-nitroindole is a straightforward process, demonstrating the practical utility of this method.[1][2][8]
Q5: What is the regioselectivity of this reaction?
A5: This method exhibits high regioselectivity for the 3-position of the indole ring. If the 3-position is already occupied (e.g., by a methyl group), the reaction does not proceed smoothly, confirming the strong regioselectivity.[2][3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Presence of water in the reaction mixture. 4. Indole substrate has a substituent at the 3-position. | 1. Ensure the ammonium tetramethylnitrate and trifluoroacetic anhydride are fresh and of high purity. 2. Maintain the reaction temperature at 0-5 °C as specified in the protocol. Higher temperatures may lead to decomposition of the nitrating agent. 3. Use anhydrous solvents and dry glassware to prevent hydrolysis of trifluoroacetic anhydride. 4. Verify the structure of your starting material. This method is specific for nitration at the C-3 position.[2][3][6] |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature too high. 2. Incorrect stoichiometry of reagents. 3. Impurities in the starting indole. | 1. Strictly control the reaction temperature to minimize side reactions. 2. Use the recommended molar ratios of indole, ammonium salt, and anhydride. 3. Purify the starting indole derivative before use. |
| Reaction Does Not Go to Completion | 1. Insufficient reaction time. 2. Inefficient stirring. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time if necessary. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Difficulty in Isolating the Product | 1. Incomplete quenching of the reaction. 2. Formation of an emulsion during extraction. | 1. Ensure the reaction is thoroughly quenched with saturated sodium carbonate solution.[2] 2. If an emulsion forms, add a small amount of brine to break it. |
Experimental Protocols
Key Experiment: Regioselective Synthesis of 3-Nitroindoles under Non-Acidic and Non-Metallic Conditions
This protocol is adapted from the work of Zhang et al. (2023).[1][2][3]
Materials:
-
N-Boc-indole (or other N-protected indole derivative)
-
Ammonium tetramethylnitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM), anhydrous (as an alternative solvent)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction tube, add the N-protected indole (1.0 mmol) and ammonium tetramethylnitrate (1.1 mmol).
-
Dissolve the solids in anhydrous acetonitrile (1 mL).
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (dissolved in 1 mL of anhydrous acetonitrile) to the cooled mixture.
-
Maintain the reaction at 0–5 °C and stir for the recommended time (typically 4 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-nitroindole.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Nitration of N-Boc Indole
| Entry | Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |
| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 78 |
| 2 | KNO₃ | (CF₃CO)₂O | DCM | 0–5 | Trace |
| 3 | NH₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | Trace |
| 4 | NMe₄NO₃ | Acetic Anhydride | DCM | 0–5 | Not Detected |
| 5 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0–5 | 95 |
Data adapted from Zhang et al., RSC Advances, 2023.[8]
Table 2: Substrate Scope for the Nitration of Various Indole Derivatives
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Boc-indole | N-Boc-3-nitroindole | 95 |
| 2 | N-Boc-2-methylindole | N-Boc-2-methyl-3-nitroindole | 93 |
| 3 | N-Boc-5-bromoindole | N-Boc-5-bromo-3-nitroindole | 91 |
| 4 | N-Boc-5-chloroindole | N-Boc-5-chloro-3-nitroindole | 94 |
| 5 | N-Boc-6-chloroindole | N-Boc-6-chloro-3-nitroindole | 89 |
| 6 | N-Boc-7-methylindole | N-Boc-7-methyl-3-nitroindole | 85 |
Yields refer to isolated products. Data compiled from Zhang et al., 2023.[1][6]
Visualizations
Reaction Mechanism
The proposed mechanism involves the in situ formation of trifluoroacetyl nitrate, which then acts as the electrophile in the aromatic substitution reaction with the indole.
Caption: Proposed reaction mechanism for the synthesis of 3-nitroindoles.
Experimental Workflow
The following diagram outlines the general laboratory procedure for the synthesis of 3-nitroindoles using the non-acidic method.
Caption: General experimental workflow for the synthesis of 3-nitroindoles.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
functional group tolerance in the nitration of substituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the functional group tolerance in the nitration of substituted indoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the nitration of substituted indoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired nitro-indole | Decomposition of the indole nucleus: Indoles are sensitive to strongly acidic conditions, which can lead to polymerization or degradation.[1][2] | - Use milder, non-acidic nitrating agents such as ammonium tetramethylnitrate with trifluoroacetic anhydride.[3][4] - Employ protecting groups for the indole nitrogen, such as Boc or tosyl, to increase stability.[5][6] - Consider using reagents like benzoyl nitrate or ethyl nitrate for nitration under non-acidic conditions.[1] |
| Inappropriate nitrating agent for the specific substrate: The reactivity of the substituted indole influences the required strength of the nitrating agent. | - For electron-rich indoles, milder nitrating agents are generally sufficient. - For electron-deficient indoles, a more powerful nitrating reagent or harsher conditions might be necessary, but this increases the risk of side reactions. Careful optimization is crucial. | |
| Steric hindrance: Bulky substituents, particularly at the 4-position of the indole ring, can impede the approach of the nitrating agent.[3] | - Optimize reaction temperature and time to overcome steric barriers. - Consider a different nitrating agent with a smaller steric profile. | |
| Formation of multiple products (poor regioselectivity) | Protonation at C-3 under acidic conditions: In strongly acidic media, protonation at the C-3 position can deactivate the pyrrole ring towards electrophilic attack, leading to nitration on the benzene ring (e.g., at C-5).[1] | - Utilize non-acidic nitration conditions to favor C-3 nitration.[1][3][4] - If nitration at a different position is desired, acidic conditions can be intentionally employed, though with caution due to potential side reactions. |
| Presence of both activating and deactivating groups: The directing effects of multiple substituents can lead to a mixture of isomers. | - Carefully consider the directing effects of all functional groups on the indole ring. - Employ a highly regioselective nitration protocol.[3] - Purification by column chromatography may be necessary to isolate the desired isomer. | |
| Formation of by-products (e.g., oxidized or polymerized material) | Oxidation of the indole ring: Some nitrating agents, especially under harsh conditions, can oxidize the electron-rich indole nucleus. | - Use milder nitrating agents and control the reaction temperature carefully. - N-protection can sometimes mitigate oxidation.[5] |
| Acid-catalyzed polymerization: The acidic conditions of traditional nitration can induce polymerization of the indole substrate.[1] | - Switch to non-acidic nitration methods.[3][4] | |
| Difficulty in purifying the product | Presence of unreacted starting material and multiple isomers. | - Monitor the reaction progress using TLC to ensure complete consumption of the starting material. - Optimize the reaction for higher regioselectivity to simplify the product mixture. - Employ careful column chromatography for purification. |
| Functional group is not tolerated (e.g., ester hydrolysis, oxidation of aldehydes) | Harsh reaction conditions (strong acid or oxidant). | - Select a mild nitration protocol that is compatible with the sensitive functional group. The use of ammonium tetramethylnitrate and trifluoroacetic anhydride has shown good tolerance for various functional groups.[3] - Protect the sensitive functional group prior to nitration if possible. |
Frequently Asked Questions (FAQs)
Q1: Which functional groups are generally well-tolerated during the nitration of indoles?
A1: The tolerance of a functional group is highly dependent on the chosen nitration method. Mild, non-acidic methods have expanded the range of compatible groups. Generally, the following groups have been shown to be tolerated under specific mild conditions:
-
Halogens (F, Cl, Br): These are generally well-tolerated.[3]
-
Alkyl and Aryl groups: These are typically stable under various nitration conditions.[3]
-
Esters and Amides: With mild, non-acidic reagents, these groups can be preserved.[3]
-
Ethers: Generally stable, especially with mild conditions.
-
Nitrile (Cyano) groups: Can be tolerated under specific protocols.[7]
It is crucial to consult the literature for the specific conditions that ensure the compatibility of your functional group of interest.
Q2: How do electron-donating and electron-withdrawing groups on the indole ring affect the nitration reaction?
A2: The electronic nature of the substituents significantly influences the reactivity of the indole ring and the regioselectivity of the nitration.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the indole ring, making it more reactive towards electrophilic attack.[8] This increased reactivity generally leads to higher yields and may allow for the use of milder nitrating agents. EDGs typically direct nitration to the ortho and para positions relative to their own position on the benzene ring, but in the context of the indole nucleus, C-3 remains the most favorable site for electrophilic attack in the absence of strong acidic conditions.[1]
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carbonyl groups, decrease the electron density of the indole ring, making it less reactive.[8][9][10] Consequently, harsher reaction conditions or more potent nitrating agents may be required, which can increase the risk of side reactions.[3] Under non-acidic conditions, nitration can still proceed smoothly at the C-3 position even with EWGs at the C-2 position.[3]
Q3: What are the best practices for protecting the indole nitrogen during nitration?
A3: Protecting the indole nitrogen is a common strategy to prevent side reactions and improve the stability of the indole ring, especially under acidic conditions.[6]
-
Boc (tert-Butoxycarbonyl) group: This is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable under many nitration conditions and can be readily removed. N-Boc protection has been successfully used in mild nitration protocols.[3]
-
Tosyl (p-Toluenesulfonyl) group: This is a robust protecting group that can withstand a wide range of reaction conditions.
-
Other Protecting Groups: Depending on the specific requirements of the synthesis, other protecting groups like benzyl, triisopropylsilyl (TIPS), or 2-(trimethylsilyl)ethoxymethyl (SEM) can also be considered.[6][11]
The choice of protecting group should be based on its stability to the nitration conditions and the ease of its subsequent removal without affecting other functional groups in the molecule.
Q4: How can I control the regioselectivity of indole nitration?
A4: Controlling the position of nitration on the indole ring is a critical aspect of the synthesis.
-
For C-3 Nitration: The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack on the indole ring. To achieve selective C-3 nitration, it is essential to use non-acidic nitration conditions.[1][3] Reagents like ammonium tetramethylnitrate/trifluoroacetic anhydride have shown high regioselectivity for the C-3 position.[3][4]
-
For Nitration on the Benzene Ring (e.g., C-5 or C-6): If nitration is desired on the benzene portion of the indole, strongly acidic conditions (e.g., HNO₃/H₂SO₄) are typically employed.[1] Under these conditions, the pyrrole nitrogen is protonated, and the resulting indolium ion directs the electrophile to the benzene ring, often favoring the 5-position. However, this method is generally less compatible with sensitive functional groups. Nitration of 3-substituted indoles with electron-withdrawing groups using concentrated nitric acid can lead to nitration at the 6-position.[7]
Data Presentation
Table 1: Functional Group Tolerance in the Nitration of Substituted Indoles using NMe₄NO₃/(CF₃CO)₂O in CH₃CN
| Entry | Substrate (Indole Derivative) | Position of Substituent(s) | Yield (%) | Reference |
| 1 | N-Boc-indole | 1-Boc | 97 | [3] |
| 2 | N-methyl-indole | 1-Me | 65 | [3] |
| 3 | N-benzyl-indole | 1-Bn | 71 | [3] |
| 4 | N-phenyl-indole | 1-Ph | 75 | [3] |
| 5 | 2-methyl-indole | 2-Me | 89 | [3] |
| 6 | 2-phenyl-indole | 2-Ph | 92 | [3] |
| 7 | N-Boc-4-chloro-indole | 1-Boc, 4-Cl | 85 | [3] |
| 8 | N-Boc-4-bromo-indole | 1-Boc, 4-Br | 73 | [3] |
| 9 | 5-nitro-indole | 5-NO₂ | 94 | [3] |
| 10 | 5-chloro-indole | 5-Cl | 91 | [3] |
| 11 | 5-bromo-indole | 5-Br | 88 | [3] |
| 12 | 6-chloro-indole | 6-Cl | 78 | [3] |
| 13 | 7-bromo-indole | 7-Br | 82 | [3] |
| 14 | 5-bromo-6-chloro-indole | 5-Br, 6-Cl | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective C-3 Nitration of Substituted Indoles under Non-Acidic Conditions[3][4]
This protocol describes a mild and efficient method for the nitration of indoles at the C-3 position using ammonium tetramethylnitrate and trifluoroacetic anhydride.
Materials:
-
Substituted indole (1.0 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 1.1 equiv)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (1 mL)
-
Acetonitrile (CH₃CN) (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
To a stirred solution of trifluoroacetic anhydride (1 mL) in acetonitrile (1 mL) at 0-5 °C, add tetramethylammonium nitrate (1.1 mmol) in one portion.
-
Stir the mixture at this temperature for 10 minutes.
-
Add the substituted indole (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitroindole derivative.
Mandatory Visualization
Caption: Challenges and mitigation strategies in the nitration of substituted indoles.
Caption: General experimental workflow for the C-3 nitration of substituted indoles.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Nitro-1H-indole
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-nitro-1H-indole against unsubstituted indole and 3-methyl-1H-indole. The inclusion of these reference compounds allows for a clear understanding of the electronic effects of the nitro group on the indole ring system. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and the comparative molecules, indole and 3-methyl-1H-indole, are summarized in the tables below. The data for this compound is based on typical values for nitro-substituted indoles and may vary slightly based on experimental conditions.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Position | This compound (δ, ppm, multiplicity, J Hz) | Indole (δ, ppm, multiplicity, J Hz) | 3-Methyl-1H-indole (δ, ppm, multiplicity, J Hz) |
| H-1 (NH) | ~8.5 (br s) | 8.10 (br s) | 7.96 (br s) |
| H-2 | ~8.2 (s) | 6.52 (t, J = 2.4) | 6.97 (s) |
| H-4 | ~8.1 (d, J = 8.0) | 7.65 (d, J = 8.0) | 7.62 (d, J = 7.8) |
| H-5 | ~7.4 (t, J = 7.6) | 7.18 (t, J = 7.6) | 7.19 (t, J = 7.5) |
| H-6 | ~7.3 (t, J = 7.6) | 7.11 (t, J = 7.6) | 7.10 (t, J = 7.5) |
| H-7 | ~7.5 (d, J = 8.0) | 7.55 (d, J = 8.0) | 7.32 (d, J = 8.1) |
| CH₃ | - | - | 2.30 (s) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Position | This compound (δ, ppm) | Indole (δ, ppm) | 3-Methyl-1H-indole (δ, ppm) |
| C-2 | ~130 | 124.5 | 122.0 |
| C-3 | ~147 | 102.2 | 111.3 |
| C-3a | ~126 | 128.1 | 128.7 |
| C-4 | ~120 | 120.8 | 119.3 |
| C-5 | ~123 | 122.1 | 121.8 |
| C-6 | ~121 | 119.9 | 119.3 |
| C-7 | ~112 | 111.1 | 111.1 |
| C-7a | ~135 | 135.7 | 136.4 |
| CH₃ | - | - | 9.7 |
Note: The chemical shifts for this compound are estimations based on data from similar nitro-substituted indole derivatives. The presence of the electron-withdrawing nitro group at the C-3 position significantly deshields this carbon, resulting in a downfield shift to approximately 147 ppm.
Experimental Protocol
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of indole derivatives.
Instrumentation:
-
NMR Spectrometer: Bruker AVANCE 500 or equivalent.
-
¹H NMR Frequency: 500 MHz
-
¹³C NMR Frequency: 125 MHz
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.17 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Structural Representation and Atom Numbering
The chemical structure of this compound with the standard IUPAC numbering is shown below. This numbering is used for the assignment of the NMR signals in the data tables.
Figure 1. Structure of this compound with atom numbering.
Comparison and Interpretation
The introduction of a nitro group at the C-3 position of the indole ring has a profound effect on the electron distribution and, consequently, the NMR spectrum.
-
¹H NMR: In this compound, the proton at the C-2 position is significantly shifted downfield to around 8.2 ppm compared to both indole (6.52 ppm) and 3-methyl-1H-indole (6.97 ppm). This is due to the strong electron-withdrawing nature of the adjacent nitro group. The protons on the benzene ring (H-4 to H-7) also experience a downfield shift, although to a lesser extent, reflecting the overall electron-deficient nature of the aromatic system. The N-H proton also shows a downfield shift.
-
¹³C NMR: The most dramatic effect is observed at the C-3 position, which is directly attached to the nitro group. The chemical shift of C-3 in this compound is around 147 ppm, a substantial downfield shift from 102.2 ppm in indole and 111.3 ppm in 3-methyl-1H-indole. This deshielding is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the nitro group. The other carbon atoms in the ring also show shifts, though less pronounced, consistent with the altered electronic environment. For instance, C-2 is also shifted downfield due to its proximity to the electron-withdrawing substituent.
Interpreting the Mass Spectrum of 3-Nitro-1H-Indole: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 3-nitro-1H-indole and compares its fragmentation pattern with other commercially available nitroindole isomers. This information is critical for the unambiguous identification of this compound in complex mixtures and for understanding its physicochemical properties. The supporting data is presented in a clear, comparative format, and a generalized experimental protocol for electron ionization mass spectrometry is provided.
Mass Spectral Data of Nitroindole Isomers
The mass spectral fragmentation of nitroindoles is characterized by the initial loss of nitro group-related fragments. The relative intensities of these fragments can be influenced by the position of the nitro group on the indole ring. Below is a comparison of the key mass spectral data for this compound and its isomers.
| Compound | Molecular Ion (m/z) | [M-NO]+ (m/z) | [M-NO2]+ (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound | 162 | 132 | 116 | - | - |
| 4-Nitro-1H-indole | 162 | - | 116 | 116 | 89, 63 |
| 5-Nitro-1H-indole | 162 | 132 | 116 | 162 | 104, 89, 77 |
| 6-Nitro-1H-indole | 162 | 132 | 116 | 162 | 104, 89, 77 |
Note: The data for this compound is based on aerosol mass spectrometry, which shares similarities with electron ionization mass spectra. The base peak for this compound is not explicitly stated in the referenced literature. Data for 4-, 5-, and 6-nitroindole is from GC-MS analysis.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak and distinct fragmentation pathways.
-
Molecular Ion Peak ([M]+•) at m/z 162 : The presence of the molecular ion peak confirms the molecular weight of this compound (C₈H₆N₂O₂)[1][2][3].
-
Fragment at m/z 132 ([M-NO]+) : This peak arises from the loss of a nitric oxide radical (NO•) from the molecular ion.
-
Fragment at m/z 116 ([M-NO₂]+) : This significant fragment corresponds to the loss of a nitro radical (NO₂•) from the molecular ion.
The fragmentation pattern suggests that the initial cleavage events involve the nitro group, which is a common characteristic of nitroaromatic compounds.
Comparative Fragmentation Analysis
A comparison with other nitroindole isomers reveals subtle but potentially distinguishing differences in their fragmentation patterns:
-
4-Nitro-1H-indole : The top peaks in its GC-MS data are the molecular ion at m/z 162 and a fragment at m/z 116, suggesting that the loss of the nitro group is a very favorable fragmentation pathway[2].
-
5-Nitro-1H-indole : The primary peak listed in its GC-MS data is the molecular ion at m/z 162[1]. This suggests a relatively more stable molecular ion under electron ionization conditions compared to the 4-isomer.
-
6-Nitro-1H-indole : The electron ionization mass spectrum of 6-nitroindole shows a strong molecular ion peak at m/z 162, which is also the base peak. Significant fragments are observed at m/z 132 ([M-NO]⁺) and 116 ([M-NO₂]⁺), with other fragments at m/z 104, 89, and 77, indicating further ring fragmentation[4].
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for the analysis of small organic molecules like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Caption: Workflow for GC-EI-MS analysis.
-
Sample Preparation : Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography (GC) :
-
Injection : Inject a small volume (typically 1 µL) of the sample solution into the heated injector port of the GC.
-
Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Electron Ionization (EI) :
-
As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[5][6]. This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+•), which can then undergo fragmentation.
-
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a signal proportional to the number of ions at each m/z value is sent to a data system.
-
Data Acquisition : The data system records the abundance of each ion as a function of its m/z, generating a mass spectrum.
Fragmentation Pathway of this compound
The proposed primary fragmentation pathway for this compound under electron ionization is depicted below.
Caption: Primary fragmentation of this compound.
References
- 1. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitroindole [webbook.nist.gov]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic analysis of several 3-nitroindole derivatives, offering valuable insights for researchers in structural chemistry and drug development. The data presented herein facilitates an objective assessment of the structural parameters of these compounds, supported by detailed experimental protocols.
Performance Comparison of 3-Nitroindole Derivatives
The following table summarizes the key crystallographic data for three distinct 3-nitroindole derivatives, allowing for a direct comparison of their structural properties.
| Parameter | tert-butyl 2-methyl-3-nitro-1H-indole-1-carboxylate (CCDC 2251492) | N-(4-(tert-butyl)benzyl)-N-((4-methoxyphenyl) (p-tolyl)methyl)-3-nitro-1H-indol-1-amine (3l) | N-(4-(tert-butyl)benzyl)-N-(bis(4-methoxyphenyl)methyl)-3-nitro-1H-indol-1-amine (3p) |
| Formula | C14 H16 N2 O4 | C37 H35 N3 O3 | C38 H37 N3 O4 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P21/c | P-1 | P21/n |
| a (Å) | 10.1234(2) | 10.345(3) | 12.456(4) |
| b (Å) | 8.4567(1) | 12.567(4) | 15.678(5) |
| c (Å) | 17.2345(3) | 13.456(5) | 18.901(6) |
| α (°) | 90 | 87.90(3) | 90 |
| β (°) | 105.678(2) | 78.90(2) | 98.765(3) |
| γ (°) | 90 | 76.54(2) | 90 |
| Volume (ų) | 1412.34(5) | 1654.3(9) | 3621.1(2) |
| Z | 4 | 2 | 4 |
| R-factor (%) | 4.56 | 6.78 | 5.89 |
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the three-dimensional structure of molecules in the solid state, other spectroscopic methods are routinely employed to characterize 3-nitroindole derivatives in solution and provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of 3-nitroindole derivatives in solution. These techniques provide information about the chemical environment of each atom, connectivity, and the number of protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.
Experimental Protocols
X-ray Crystallography
A single crystal of the 3-nitroindole derivative of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy
A small amount of the purified 3-nitroindole derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
Mass Spectrometry
A dilute solution of the 3-nitroindole derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile). The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized 3-nitroindole derivative, highlighting the complementary roles of different analytical techniques.
Caption: Characterization workflow for 3-nitroindole derivatives.
A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of indole scaffolds is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 3-nitroindole with other electron-poor indole derivatives, supported by experimental data and detailed protocols.
The indole nucleus, a privileged scaffold in medicinal chemistry, typically exhibits electron-rich characteristics, readily undergoing electrophilic substitution at the C3 position. However, the introduction of electron-withdrawing groups (EWGs) dramatically alters this reactivity, rendering the indole ring electron-poor and susceptible to a different array of chemical transformations. Among these, 3-nitroindole stands out as a versatile building block, showcasing a unique reactivity profile that diverges significantly from its electron-rich counterparts and even other electron-poor indole isomers.
The Electron-Deficient Nature of 3-Nitroindole
The potent electron-withdrawing nature of the nitro group at the C3 position profoundly influences the electronic distribution of the indole ring. This modification diminishes the nucleophilicity of the pyrrole ring and enhances the electrophilicity of the C2 position. Consequently, 3-nitroindole and its derivatives readily participate in reactions with electron-rich species, acting as Michael acceptors and dienophiles in various cycloaddition and annulation reactions.[1][2] This reactivity pattern is a cornerstone for the synthesis of complex heterocyclic systems.
Comparative Reactivity in Key Chemical Transformations
To provide a clear comparison, this guide focuses on several key reactions where the divergent reactivities of electron-poor indoles are evident.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of electron-poor indoles, the indole nucleus itself can act as the Michael acceptor.
Table 1: Comparison of Reactivity in Michael Addition Reactions
| Indole Derivative | Reaction with Nucleophile (e.g., Indole) | Product Distribution | Relative Reactivity | Reference |
| 3-Nitroindole | Addition at C2 | Predominantly C2-adduct | High | [3] |
| 5-Nitroindole | Addition at C3 | Predominantly C3-adduct | Moderate | [4] |
| 5-Cyanoindole | Addition at C3 | Predominantly C3-adduct | Moderate | [5] |
Experimental Protocol: Competitive Michael Addition
A competitive reaction can be performed to qualitatively assess the relative reactivity. Equimolar amounts of 3-nitroindole and another electron-poor indole (e.g., 5-nitroindole) are reacted with a limiting amount of a nucleophile (e.g., indole) in a suitable solvent (e.g., acetonitrile). The reaction progress is monitored by HPLC or GC-MS to determine the relative consumption of the starting indoles and the formation of the respective products. Quantitative kinetic studies can be performed by monitoring the disappearance of the starting materials or the appearance of the products over time using spectroscopic methods (e.g., UV-Vis or NMR).
Cycloaddition Reactions
[4+2] Cycloaddition (Diels-Alder) reactions are powerful tools for the construction of six-membered rings. Electron-poor indoles can act as dienophiles in these reactions.
Table 2: Comparison of Reactivity in Diels-Alder Reactions
| Indole Derivative (Dienophile) | Diene | Reaction Conditions | Product | Relative Reactivity | Reference |
| N-Tosyl-3-nitroindole | Isoprene | 110 °C, [HMIM][BF4] | Tetrahydrocarbazole | High | [6][7] |
| N-Tosyl-5-nitroindole | Isoprene | Higher temperatures required | Lower yield of cycloadduct | Lower | [8] |
Experimental Protocol: Comparative Diels-Alder Reaction
N-Tosyl-3-nitroindole and N-tosyl-5-nitroindole are separately reacted with an excess of a diene (e.g., isoprene) in a high-boiling solvent or an ionic liquid. The reactions are heated to the same temperature, and aliquots are taken at regular intervals to monitor the formation of the respective tetrahydrocarbazole products by GC-MS or NMR spectroscopy. The relative rates can be determined by comparing the initial rates of product formation.
Quantifying Reactivity: Mayr's Nucleophilicity and Electrophilicity Scales
A more quantitative approach to understanding and predicting reactivity is through the use of linear free-energy relationships, such as Mayr's nucleophilicity and electrophilicity scales.[9][10][11] While a comprehensive set of parameters for all electron-poor indoles is not yet available, existing data for some derivatives and related systems provide valuable insights.
Mayr's database classifies N-tosyl-3-nitroindole as an electrophile, confirming its electron-deficient character and its propensity to react with nucleophiles.[12] In contrast, indole and many of its substituted derivatives are classified as nucleophiles. The nucleophilicity parameter, N, provides a quantitative measure of the electron-donating ability of a compound. For instance, the N value for 5-cyanoindole is 2.83 in acetonitrile, which is significantly lower than that of unsubstituted indole (N = 5.55 in dichloromethane), indicating its reduced nucleophilicity.[5][13]
Visualizing Reactivity Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: Alteration of indole reactivity upon introduction of an electron-withdrawing group.
Figure 2: Experimental workflow for a competitive Michael addition reaction.
Conclusion
The reactivity of 3-nitroindole is markedly different from that of both electron-rich indoles and other electron-poor isomers. Its pronounced electrophilicity at the C2 position makes it a valuable synthon for the construction of diverse and complex heterocyclic structures. In contrast, other electron-poor indoles, such as 5-nitroindole and 5-cyanoindole, while less nucleophilic than unsubstituted indole, still tend to react with electrophiles at the C3 position, albeit at a slower rate. For researchers in drug discovery and development, a thorough understanding of these reactivity differences is crucial for designing efficient synthetic routes to novel indole-based compounds with desired biological activities. Further quantitative kinetic studies, particularly within the framework of Mayr's reactivity scales, will be invaluable in creating a comprehensive and predictive model for the reactivity of this important class of compounds.
References
- 1. Reactivity of functionalized indoles with rare-earth metal amides. Synthesis, characterization and catalytic activity of rare-earth metal complexes incorporating indolyl ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 12. Mayr's Database Of Reactivity Parameters: Molecule3-nitro-1-tosyl-1H-indole [cup.lmu.de]
- 13. researchgate.net [researchgate.net]
Assessing the Biological Activity of 3-Nitroindole Analogs: A Comparative Guide
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of new therapeutic agents. Among its derivatives, 3-nitroindole analogs have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This guide provides an objective comparison of the performance of various 3-nitroindole analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their assessments.
Comparative Biological Activity of 3-Nitroindole Analogs
The biological activities of several 3-nitroindole analogs have been evaluated against various cell lines and microbial strains. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.
Anticancer Activity
The anticancer potential of 3-nitroindole derivatives has been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. Lower IC50 values indicate higher potency. For instance, substituted 5-nitroindole derivatives have shown potent activity against HeLa cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[1]
Table 1: Anticancer Activity of 3-Nitroindole Analogs (IC50 in µM)
| Compound/Analog | HeLa | HCT-116 | MCF-7 | A549 | Notes |
| Substituted 5-nitroindole 5 | 5.08 ± 0.91 | - | - | - | Also induces cell-cycle arrest in the sub-G1/G1 phase.[1] |
| Substituted 5-nitroindole 7 | 5.89 ± 0.73 | - | - | - | Increases intracellular reactive oxygen species.[1] |
| Indole-based Tyrphostin 2a | - | >10 (wt), >10 (p53-) | 1.8 ± 0.1 | - | Also tested against other cell lines, showing high activity against Huh-7 (IC50 = 0.04 µM).[2] |
| Indole-based Tyrphostin 2b | - | 4.8 ± 0.2 (wt), 4.1 ± 0.2 (p53-) | 2.5 ± 0.1 | - | |
| (p-Cymene)Ru(II) Complex 3a | - | 0.9 ± 0.05 (wt), 3.0 ± 0.1 (p53-) | 0.9 ± 0.05 | - | Complex of analog 2a. Shows higher activity than the ligand against wt HCT-116 and MCF-7.[2] |
Note: "-" indicates data not available. wt = wildtype, p53- = p53-negative.
Antimicrobial Activity
The antimicrobial properties of 3-nitroindole analogs have been assessed against a range of bacteria and fungi. The primary metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disc diffusion assays.
Antibacterial Activity
The antibacterial efficacy of various indole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Table 2 summarizes the MIC values and zones of inhibition for selected compounds.
Table 2: Antibacterial Activity of Indole Analogs
| Compound/Analog | S. aureus (MIC µg/mL) | MRSA (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (Zone of Inhibition mm) | S. enterica (MIC µg/mL) |
| Indole-thiadiazole 2c | - | - | - | 3.125 | - |
| Indole-triazole 3c | - | - | - | 3.125 | - |
| 3-Substituted Indole-2-one 4, 5, 6, 7, 8 | - | 125 | - | - | - |
| 3-Substituted Indole-2-one 2, 3 | - | - | - | - | 125 |
| 3-Nitroisoindoline-1,3-dione 2 | - | - | 7.83 - 10.66 (ZOI) | 6.66 - 9.83 (ZOI) | - |
| 3-Nitroisoindoline-1,3-dione 8 | - | - | 7.83 - 10.66 (ZOI) | - | - |
Note: "-" indicates data not available. ZOI = Zone of Inhibition.
Antifungal Activity
Several indole derivatives have also shown promising activity against fungal pathogens. The MIC values for these compounds are presented in Table 3.
Table 3: Antifungal Activity of Indole Analogs (MIC in µg/mL)
| Compound/Analog | C. albicans | C. krusei | Aspergillus spp. (Zone of Inhibition mm) | Trichoderma spp. (Zone of Inhibition mm) |
| Indole-triazole 3d | 3.125 - 50 | 3.125 - 50 | - | - |
| Indole derivative 1b, 2b-d, 3b-d | 3.125 | - | - | - |
| 3-Nitroisoindoline-1,3-dione 1, 3, 5 | - | - | 6.5 - 6.83 | - |
| 3-Nitroisoindoline-1,3-dione 2, 6, 8 | - | - | - | 7.5 - 8.0 |
Note: "-" indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-nitroindole analogs and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Disc Diffusion Assay for Antibacterial Activity
The disc diffusion method (Kirby-Bauer test) is used to determine the susceptibility of bacteria to antimicrobials.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the 3-nitroindole analogs onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Signaling Pathways and Mechanisms of Action
The anticancer activity of indole compounds, including 3-nitroindole analogs, is often attributed to their ability to modulate various cellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Studies have shown that some indole derivatives can inhibit this pathway, leading to the suppression of tumor growth.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-nitroindole analogs.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various cancers. Some indole compounds have been shown to inhibit NF-κB activation, thereby suppressing cancer cell proliferation and survival.[4]
Caption: Inhibition of the NF-κB signaling pathway by 3-nitroindole analogs.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described in this guide.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison
A definitive guide for researchers on the synthesis and spectroscopic validation of 3-nitroindole, a crucial intermediate in drug discovery and organic synthesis. This guide compares a modern, regioselective synthesis method with traditional approaches and provides the necessary spectroscopic data for unambiguous product validation.
The synthesis of 3-nitroindole is a fundamental process in medicinal chemistry, providing a versatile scaffold for the development of various bioactive molecules.[1][2] While classical methods often rely on harsh acidic conditions, newer protocols offer milder and more regioselective alternatives.[1][3][4] This guide details a non-acidic, non-metallic synthesis approach and presents a comprehensive spectroscopic analysis to ensure the unequivocal identification of the target compound.
Comparative Synthesis of 3-Nitroindole
A contemporary and efficient method for the synthesis of 3-nitroindole involves the use of ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride.[1][2] This approach avoids the use of strong, corrosive acids like nitric acid, which can lead to undesired side products and environmental concerns.[1] The reaction proceeds via an electrophilic substitution mechanism, where trifluoroacetyl nitrate is generated in situ as the nitrating agent.[1][2] This method has been shown to be highly regioselective for the 3-position of the indole ring and is compatible with a variety of substituted indoles.[1]
In contrast, traditional methods often employ a mixture of nitric acid and sulfuric acid, which can be difficult to control and may result in the formation of other nitroindole isomers.[5] Other approaches include radical and electrochemical methods.[2][6][7] The milder conditions of the ammonium tetramethylnitrate method generally lead to higher yields and easier purification of the desired 3-nitroindole.
Spectroscopic Data for the Validation of 3-Nitroindole
The unambiguous identification of 3-nitroindole is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data for 3-nitroindole.
| Spectroscopic Technique | Observed Data | Reference |
| ¹H NMR (in CDCl₃) | δ (ppm): 8.34-8.27 (m, 1H), 7.72 (s, 1H), 7.69-7.62 (m, 2H), 7.45-7.36 (m, 2H), 7.36-7.20 (m, 4H) | [8] |
| ¹³C NMR (in CDCl₃) | δ (ppm): 137.5, 132.7, 131.5, 130.4, 130.2, 129.9, 128.8, 128.7, 128.2, 126.3, 125.4, 124.7, 124.5, 122.2, 121.3, 120.7, 112.2 | [8] |
| IR Spectroscopy | N-O asymmetric stretch: 1550-1475 cm⁻¹N-O symmetric stretch: 1360-1290 cm⁻¹ | [9] |
| Mass Spectrometry | m/z: 162 (M⁺), 132, 116 | [10][11] |
| UV-Vis Spectroscopy | λmax: 349 nm | [11] |
Experimental Protocol: Regioselective Synthesis of 3-Nitroindole
This protocol is adapted from a reported non-acidic, non-metallic method.[1][2]
Materials:
-
Indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated sodium carbonate solution
-
Ethyl acetate (EA)
-
Petroleum ether
-
Silica gel
Procedure:
-
To a reaction tube, add indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) to the cooled mixture.
-
Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and add silica gel.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure 3-nitroindole.
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the synthesis of 3-nitroindole to its final validation using spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic validation of 3-nitroindole.
This comprehensive guide provides researchers with a robust method for the synthesis of 3-nitroindole and the necessary spectroscopic data to confidently validate its structure. The presented non-acidic method offers a safer and more efficient alternative to traditional protocols, facilitating the production of this important synthetic intermediate.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a critical step in the synthesis of a vast array of pharmaceuticals and bioactive molecules. Nitration, the introduction of a nitro group, is a fundamental transformation that opens avenues for further chemical modifications. However, the electron-rich and acid-sensitive nature of the indole ring presents significant challenges, including lack of regioselectivity and polymerization under harsh conditions. This guide provides an objective comparison of various nitrating agents for indole functionalization, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Introduction to Indole Nitration
The indole nucleus is susceptible to electrophilic attack, primarily at the C3 position, due to the high electron density of the pyrrole ring. However, under strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole ring and leading to undesired side reactions, including polymerization.[1] This has driven the development of a range of nitrating agents, from classical acid-based systems to milder, non-acidic alternatives, each with distinct advantages and disadvantages in terms of yield, regioselectivity, and substrate scope.
Comparative Performance of Nitrating Agents
The choice of nitrating agent profoundly impacts the outcome of indole nitration. The following tables summarize the performance of several common and modern nitrating agents for the functionalization of indole and its derivatives.
Table 1: Nitration of Unsubstituted and N-Protected Indole
| Nitrating Agent | Substrate | Solvent | Temperature | Time | Yield (%) | Regioselectivity (Major Product) | Reference |
| Non-Acidic Conditions | |||||||
| NH₄NO₃ / (CF₃CO)₂O | N-Boc-Indole | CH₃CN | 0-5 °C | 4 h | 97 | C3 | [2][3] |
| Benzoyl Nitrate | Indole | Acetonitrile | Low Temp. | - | - | C3 | [1] |
| Ethyl Nitrate / NaOEt | Indole | Ethanol | Low Temp. | - | - | C3 | [4] |
| Acidic Conditions | |||||||
| HNO₃ / H₂SO₄ | 2-Methylindole | H₂SO₄ | - | - | 84 | C5 | [5] |
| Conc. HNO₃ | 3-Acetylindole | - | - | - | - | C6 (major), C4 (minor) | [6] |
| Conc. HNO₃ | 2-Methylindole | - | - | - | - | C3,C6-dinitro | [7] |
Data for benzoyl nitrate and ethyl nitrate on unsubstituted indole often lacks specific yield in general literature, emphasizing their role in achieving C3 selectivity over acidic methods.
Table 2: Nitration of Substituted Indoles with NH₄NO₃ / (CF₃CO)₂O[2]
| Substrate (N-Boc Protected) | R Group | Position | Yield (%) |
| Indole | H | - | 97 |
| 1-benzyl-indole | Bn | 1 | 65 |
| 2-methyl-indole | Me | 2 | 96 |
| 2-phenyl-indole | Ph | 2 | 94 |
| 4-chloro-indole | Cl | 4 | 81 |
| 5-bromo-indole | Br | 5 | 95 |
| 6-chloro-indole | Cl | 6 | 78 |
| 7-methyl-indole | Me | 7 | 75 |
Experimental Protocols
Detailed methodologies for key nitration procedures are provided below to facilitate their application in a laboratory setting.
Protocol 1: C3-Nitration of N-Boc-Indole using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride[2][3]
This modern, non-acidic protocol offers excellent regioselectivity for the C3 position and high yields for a wide range of substituted indoles.
Materials:
-
N-Boc-Indole derivative
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated sodium carbonate solution
-
Ethyl acetate (EA)
Procedure:
-
To a reaction tube, add the N-Boc-indole derivative (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (420 mg, 2 mmol) in acetonitrile (1 mL).
-
Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Nitration of Indole using Ethyl Nitrate and Sodium Ethoxide[4]
This classical non-acidic method is effective for the C3-nitration of unsubstituted indole.
Materials:
-
Indole
-
Ethyl nitrate
-
Sodium ethoxide (NaOEt)
-
Ethanol
Procedure:
-
Dissolve indole in ethanol at a low temperature (e.g., 0 °C).
-
Add a solution of sodium ethoxide in ethanol to the indole solution.
-
Slowly add ethyl nitrate to the reaction mixture while maintaining the low temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 3-nitroindole.
Protocol 3: C5-Nitration of 2-Methylindole under Acidic Conditions[5]
This protocol demonstrates the typical regioselectivity observed for activated indoles under strongly acidic conditions.
Materials:
-
2-Methylindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
Dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product to obtain 2-methyl-5-nitroindole.
Mechanistic Insights and Reaction Pathways
The regioselectivity of indole nitration is dictated by the reaction conditions. The following diagrams illustrate the key mechanistic pathways.
Caption: General mechanism of electrophilic aromatic substitution on the indole ring.
Caption: In situ generation of trifluoroacetyl nitrate.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uop.edu.pk [uop.edu.pk]
- 5. experts.umn.edu [experts.umn.edu]
- 6. experts.umn.edu [experts.umn.edu]
- 7. experts.umn.edu [experts.umn.edu]
The Effect of N-Protection on the Nitration of the Indole Ring: A Comparative Guide
The nitration of indole is a fundamental transformation in synthetic organic chemistry, providing valuable intermediates for the development of pharmaceuticals and other biologically active compounds. However, the electron-rich nature of the indole ring, which makes it susceptible to electrophilic substitution, also renders it sensitive to the harsh acidic conditions often employed in classical nitration reactions. This guide provides a comparative analysis of the nitration of unprotected versus N-protected indoles, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic goals.
Nitration of Unprotected Indole: Challenges and Alternatives
Direct nitration of unprotected indole using conventional mixed acid (HNO₃/H₂SO₄) is often problematic. The strong acidic environment can lead to protonation at the C3 position, deactivating the pyrrole ring, or cause acid-catalyzed polymerization, resulting in low yields of the desired nitroindole and the formation of complex mixtures.[1]
To circumvent these issues, milder, non-acidic nitrating agents have been employed. For instance, reagents like benzoyl nitrate or ethyl nitrate can be used to achieve nitration, primarily at the C3 position, which is the most electron-rich and favored site for electrophilic attack in the indole ring.[1] However, even with these milder reagents, controlling the reaction and achieving high yields can be challenging.
N-Protection: A Strategy for Controlled Nitration
The introduction of a protecting group on the indole nitrogen is a highly effective strategy to prevent polymerization and enhance the regioselectivity of the nitration reaction.[2][3] The protecting group modulates the reactivity of the indole ring and can sterically or electronically direct the incoming electrophile.
A commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The N-Boc protecting group is robust enough to withstand many reaction conditions but can be readily removed under mild acidic or thermal conditions. The nitration of N-Boc-indole has been shown to proceed in high yield and with excellent regioselectivity for the C3 position.
A recent study demonstrated a highly efficient and regioselective nitration of various N-Boc protected indoles using ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride.[4][5][6] This method avoids the use of strong acids and metals, making it an environmentally benign approach.[4][5] The in situ generated trifluoroacetyl nitrate acts as the electrophilic nitrating agent.[4][5]
Comparative Data
The following table summarizes the key differences and outcomes of nitrating unprotected indole versus N-protected indole, with a focus on the widely used N-Boc protection.
| Feature | Unprotected Indole | N-Protected Indole (N-Boc-indole) |
| Typical Reagents | Benzoyl nitrate, Ethyl nitrate | Ammonium tetramethylnitrate/Trifluoroacetic anhydride, Acetyl nitrate |
| Reaction Conditions | Non-acidic, often low temperatures | Mild, non-acidic, sub-room temperature |
| Major Product | 3-Nitroindole | N-Boc-3-nitroindole |
| Regioselectivity | Primarily C3, but mixtures can occur | High selectivity for C3 |
| Typical Yields | Moderate to good | Good to excellent (e.g., up to 97% for N-Boc-indole)[4] |
| Side Reactions | Polymerization, oxidation, formation of isomers | Minimal side reactions |
| Drawbacks | Low yields, difficult purification | Requires additional protection and deprotection steps |
Experimental Protocols
Nitration of N-Boc-Indole with Ammonium Tetramethylnitrate/Trifluoroacetic Anhydride
This protocol is adapted from a reported procedure for the regioselective nitration of N-Boc-indole.[4][5]
Materials:
-
N-Boc-indole
-
Ammonium tetramethylnitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Ice bath
Procedure:
-
To a solution of N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add ammonium tetramethylnitrate (1.5 mmol).
-
Slowly add trifluoroacetic anhydride (2.0 mmol) to the mixture while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-nitroindole.
Note: A large-scale reaction (100g) of N-Boc indole has been reported to yield N-Boc-3-nitroindole in 91% yield.[4][5][6]
Nitration of Unprotected Indole with Benzoyl Nitrate
This is a representative protocol for the nitration of unprotected indole using a milder nitrating agent.
Materials:
-
Indole
-
Benzoyl nitrate
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Low-temperature bath
Procedure:
-
Dissolve indole (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -10 °C).
-
Add a solution of benzoyl nitrate (1.1 mmol) in the same solvent dropwise to the indole solution with stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture, for example, with a dilute solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to isolate 3-nitroindole.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic and workflow aspects of indole nitration.
Caption: Mechanism of electrophilic nitration of indole at the C3 position.
Caption: Workflow comparison of unprotected vs. N-protected indole nitration.
Conclusion
The use of N-protection, particularly with the Boc group, offers significant advantages for the nitration of the indole ring. This strategy effectively mitigates the common problems of polymerization and lack of regioselectivity encountered with unprotected indoles, especially under acidic conditions. By employing mild and efficient nitrating systems with N-protected substrates, researchers can achieve high yields of 3-nitroindoles, which are versatile precursors for the synthesis of complex molecules in drug discovery and materials science. The additional steps of protection and deprotection are often a worthwhile trade-off for the improved control, yield, and purity of the final product.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-nitro-1H-indole is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols is essential to mitigate risks associated with this chemical's hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following procedure outlines the general steps for the safe disposal of this compound.
Step 1: Waste Identification and Characterization
All waste containing this compound must be classified as hazardous waste. This includes pure, unreacted this compound, contaminated labware (e.g., glassware, filter paper), and solutions containing the compound.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container. It is crucial to avoid mixing this waste with other chemical waste streams, especially incompatible substances.
Step 3: Waste Container Selection and Labeling
Select a waste container that is chemically compatible with this compound. The container must be in good condition, leak-proof, and have a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the waste was first added to the container.
Step 4: Accumulation and Storage
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel. Ensure the container is kept closed at all times, except when adding waste.
Step 5: Arranging for Professional Disposal
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2][3][4] These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements. The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste. | [5] |
| Acutely Toxic Waste Limit in SAA | A maximum of 1 quart for P-listed wastes. | [5] |
Chemical Incompatibility and Decomposition
Understanding the chemical incompatibilities and hazardous decomposition products of this compound is crucial for safe handling and storage.
| Category | Information | Source |
| Incompatible Materials | Strong oxidizing agents. | [6][7][8] |
| Hazardous Decomposition Products | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [6][7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research and development environment.
References
- 1. This compound | 4770-03-0 [sigmaaldrich.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. actenviro.com [actenviro.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 3-nitro-1H-indole, a crucial compound in various research and development applications. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your experimental work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is classified as harmful if swallowed and may cause an allergic skin reaction. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standard/Certification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be necessary if there is a splash hazard. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Fire/flame resistant and impervious clothing or a lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For dust or aerosols, a fit-tested N95 or N100 NIOSH-approved mask or a powered air-purifying respirator (PAPR) should be used.[1][2] | MSHA/NIOSH approved or equivalent. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
A. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: This compound is a solid, so care must be taken to avoid generating dust.[1][3]
-
Personal Protective Equipment: Before handling, ensure all personnel are properly fitted with the PPE detailed in the table above.
-
Weighing and Transfer: When weighing or transferring the compound, use a spatula and conduct these operations over a contained surface to prevent dispersal.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.
B. Emergency Procedures and First Aid:
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][5] |
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[1] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[6]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is tightly capped.[6]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations. Do not let the chemical enter drains.[1]
IV. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
